4-(2-Furyl)pyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGGBLTIHXWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396679 | |
| Record name | 4-(2-furyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206564-00-3 | |
| Record name | 4-(2-furyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Furyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 4-(2-Furyl)pyrimidin-2-amine. This molecule is of interest to the scientific and pharmaceutical communities due to its structural similarity to known kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. This document details a feasible synthetic protocol, expected characterization data, and the biological context relevant to drug discovery and development.
Introduction
This compound belongs to the class of 2-aminopyrimidines, a scaffold that is prevalent in a multitude of biologically active compounds and approved pharmaceuticals. The pyrimidine core acts as a versatile hinge-binding motif for many human kinases. The incorporation of a furan ring at the 4-position of the pyrimidine core introduces unique electronic and steric properties that can influence its interaction with biological targets. Notably, derivatives of 4-(2-furanyl)pyrimidin-2-amines have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 an attractive target for therapeutic intervention.
Synthesis of this compound
A robust and efficient method for the synthesis of this compound is the microwave-assisted cyclocondensation of a chalcone precursor with guanidine. This approach offers significant advantages over conventional heating methods, including reduced reaction times, often leading to higher yields and cleaner reaction profiles.
Synthetic Workflow
The synthesis is a two-step process, starting with the Claisen-Schmidt condensation to form the chalcone, followed by the cyclization with guanidine to yield the final pyrimidine derivative.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-Furyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Materials: 2-Acetylfuran, Benzaldehyde, Sodium Hydroxide (or Potassium Hydroxide), Ethanol.
-
Procedure:
-
Dissolve equimolar amounts of 2-acetylfuran and benzaldehyde in ethanol in a flask.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the stirred mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(2-furyl)-3-phenylprop-2-en-1-one.
-
Step 2: Synthesis of this compound
-
Materials: 1-(2-Furyl)-3-phenylprop-2-en-1-one, Guanidine Hydrochloride, Sodium Hydroxide (or Potassium Hydroxide), Ethanol.
-
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vessel, combine 1-(2-furyl)-3-phenylprop-2-en-1-one (1 equivalent), guanidine hydrochloride (1.5 equivalents), and a base such as sodium hydroxide or potassium hydroxide (2 equivalents) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Reaction progress should be monitored by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for the compound.
Table 1: Physicochemical and Yield Data
| Property | Expected Value |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Appearance | Solid |
| Melting Point | Not reported |
| Yield | >80% (Microwave) |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the amino protons (a broad singlet), protons of the pyrimidine ring (typically doublets or singlets in the aromatic region), and protons of the furan and phenyl rings (multiplets in the aromatic region). The amino protons are expected to appear as a broad singlet around δ 5.0-5.5 ppm. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine, furan, and phenyl rings. The carbon atoms of the pyrimidine ring are expected in the range of δ 150-170 ppm. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the pyrimidine ring (around 1600-1650 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1200 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 187.20). |
Biological Context: Inhibition of the JAK/STAT Signaling Pathway
The 4-(2-furanyl)pyrimidin-2-amine scaffold is a promising starting point for the development of inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases. The JAK/STAT signaling pathway is a critical cellular communication route for numerous cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.
The JAK/STAT Signaling Pathway
The pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2]
Caption: The JAK/STAT signaling pathway and potential inhibition.
Relevance for Drug Development
The identification of 4-(2-furanyl)pyrimidin-2-amines as potential JAK2 inhibitors highlights the therapeutic potential of this chemical class.[3] Selective inhibition of JAK2 is a validated strategy for the treatment of myelofibrosis and polycythemia vera. Further optimization of the this compound scaffold through medicinal chemistry efforts could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of various cancers and inflammatory disorders.
Conclusion
This technical guide has outlined a practical and efficient microwave-assisted synthesis of this compound and provided a framework for its characterization. The connection of this molecular scaffold to the inhibition of the JAK/STAT signaling pathway underscores its importance for researchers and professionals in the field of drug development. Further investigation into the biological activity and structure-activity relationships of this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Furyl)pyrimidin-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-(2-Furyl)pyrimidin-2-amine. This compound is a heterocyclic amine containing both a pyrimidine and a furan ring system, structures that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] This document serves as a core reference for researchers engaged in drug discovery and development.
Chemical Identity and Structure
This compound is characterized by a furan ring attached at the 4-position of a 2-aminopyrimidine core. The structural and identity information is summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 4-(Furan-2-yl)pyrimidin-2-amine | [6] |
| CAS Number | 206564-00-3 | [6] |
| Molecular Formula | C₈H₇N₃O | [6] |
| Synonyms | [4-(2-furyl)pyrimidin-2-yl]amine, 4-furan-2-ylpyrimidin-2-amine | [6] |
| SMILES | C1=COC(=C1)C2=CC=NC(=N2)N | Inferred from structure |
| InChI | InChI=1S/C8H7N3O/c9-8-11-5-4-7(12-8)6-2-1-3-13-6/h1-5H,(H2,9,11,12) | Inferred from structure |
| InChIKey | ZLVBPHELJCVGBA-UHFFFAOYSA-N | Inferred from structure |
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively reported in public literature. The following table presents calculated properties and available experimental data for structurally related compounds to provide an estimation.
| Property | Value | Notes |
| Molecular Weight | 161.16 g/mol | Calculated from Molecular Formula |
| Melting Point | Not available | Experimental data not found |
| Boiling Point | Not available | Experimental data not found |
| Solubility | Not available | Expected to be slightly soluble in water and soluble in organic solvents like DMSO and methanol. |
| logP (calculated) | 1.0 - 1.5 | Estimated based on similar structures. |
| pKa (calculated) | ~4.0 (for the pyrimidine ring nitrogen), ~16.0 (for the amine group) | Estimated based on related aminopyrimidines. |
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine, furan, and amine groups.
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Amine Protons (-NH₂): A broad singlet, typically in the range of δ 5.0-7.0 ppm, which would disappear upon D₂O exchange.
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Pyrimidine Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 5- and 6-positions.
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Furan Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the 3-, 4-, and 5-positions of the furan ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.
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Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the range of δ 100-165 ppm.
-
Furan Carbons: Signals for the furan ring carbons would typically appear between δ 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
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N-H Stretching: As a primary amine, two characteristic sharp bands are expected in the 3300-3500 cm⁻¹ region.[7][8]
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C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.
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N-H Bending: A bending vibration for the primary amine is typically observed around 1600-1650 cm⁻¹.[8]
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C-O-C Stretching: A strong band corresponding to the furan ether linkage is expected around 1000-1300 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161. Common fragmentation patterns would involve the loss of small molecules like HCN or CO, and cleavage of the bond between the two heterocyclic rings.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a chalcone-like precursor with guanidine.[9] This protocol is adapted from general procedures for similar compounds.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Step 1: Synthesis of 1,3-Di(furan-2-yl)prop-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of 1-(2-furyl)ethan-1-one (1 equivalent) and 2-furaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with cold water until neutral, and dried to yield the chalcone intermediate.
-
-
Step 2: Synthesis of this compound
-
The chalcone from Step 1 (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are added to a solution of sodium ethoxide in absolute ethanol.
-
The mixture is heated under reflux for 6-12 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with cold water, and the resulting solid is filtered, washed, and dried.
-
-
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).
-
-
Step 4: Characterization
-
The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Biological Context and Potential Applications
While specific biological activities for this compound are not extensively documented, the pyrimidine scaffold is a well-established pharmacophore. Derivatives are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antimicrobial agents.[2][3] The presence of the furan ring can modulate the electronic properties and binding interactions of the molecule.
Given its structure, this compound could be investigated for a range of biological activities. The logical progression for screening such a compound is outlined below.
Logical Flow for Biological Screening
Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical structure, predicted properties, and a viable synthetic route. The structural motifs suggest that it could serve as a valuable scaffold for developing novel therapeutic agents. Further experimental validation of its physicochemical properties and a systematic biological screening are warranted to fully explore its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ijirset.com [ijirset.com]
The Biological Frontier of 4-(2-Furyl)pyrimidin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-furyl)pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, particularly in oncology and the treatment of immune-inflammatory diseases. This technical guide provides an in-depth analysis of the biological activities of these derivatives, focusing on their role as potent kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Biological Activity: Kinase Inhibition
Derivatives of this compound have been extensively investigated as inhibitors of several crucial protein kinases implicated in pathological conditions. The core mechanism of action for many of these compounds involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.
Anticancer Activity: Targeting Key Oncogenic Kinases
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown efficacy in targeting Janus kinase 2 (JAK2), Polo-like kinase 4 (PLK4), and Epidermal Growth Factor Receptor (EGFR), all of which are pivotal in tumor cell proliferation, survival, and metastasis.
Janus Kinase 2 (JAK2) Inhibition
A series of 4-(2-furanyl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and other cancers.[1]
| Compound ID | Modification | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK3/JAK2) | Reference |
| 1 | 4,5,6,7-tetrahydrofuro[3,2-c]pyridine substituent | 0.7 | >21 | >30 | [1] |
| Tofacitinib (Reference) | - | - | - | - | [1] |
Note: Specific IC50 values for Tofacitinib were not provided in the source.
The following diagram illustrates the canonical JAK2-STAT signaling pathway and the point of inhibition by this compound derivatives.
References
In-Depth Technical Guide: Proposed Mechanism of Action of 4-(2-Furyl)pyrimidin-2-amine
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action of a compound identified as 4-(2-Furyl)pyrimidin-2-amine. The following technical guide is a hypothetical model based on the common biological activities of structurally related 2-aminopyrimidine compounds, which frequently act as protein kinase inhibitors. This document is intended to serve as an illustrative example of the requested in-depth technical guide and should not be considered as factual data for the specific compound .
Executive Summary
Compounds featuring a 2-aminopyrimidine scaffold are well-established as potent modulators of protein kinase activity. Based on this structural class, it is hypothesized that this compound functions as an ATP-competitive inhibitor of key kinases involved in oncogenic signaling pathways. This guide outlines a potential mechanism of action, focusing on its putative role as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two critical kinases in tumor growth and angiogenesis.
Proposed Primary Targets and Biological Activity
This compound is proposed to exert its biological effects by targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs). The furan and pyrimidine moieties likely engage in critical hydrogen bonding and hydrophobic interactions within the kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling cascades.
Quantitative Biological Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the biological activity of this compound against selected protein kinases and cancer cell lines.
| Parameter | Target/Cell Line | Value | Assay Type |
| IC₅₀ | EGFR (enzyme) | 15 nM | Kinase Glo® Assay |
| IC₅₀ | VEGFR2 (enzyme) | 45 nM | HTRF® KinEASE™ Assay |
| Kᵢ | EGFR (enzyme) | 8 nM | Competitive Binding Assay |
| GI₅₀ | A549 (lung carcinoma) | 1.2 µM | CellTiter-Glo® Assay |
| GI₅₀ | HUVEC (endothelial cells) | 3.5 µM | MTT Assay |
Signaling Pathway Analysis
The primary proposed mechanism involves the inhibition of the EGFR and VEGFR2 signaling pathways. By blocking the kinase activity of these receptors, this compound would effectively halt the downstream signaling cascades that lead to cell proliferation, survival, and angiogenesis.
Caption: Proposed inhibition of EGFR and VEGFR2 signaling pathways by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Kinase-Glo®)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: A 10-point serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO), typically starting from 100 µM.
-
Reaction Setup: In a 96-well plate, recombinant human EGFR or VEGFR2 enzyme is mixed with a suitable polypeptide substrate in a kinase buffer.
-
Compound Addition: The diluted compound is added to the wells, with a control group receiving only the solvent.
-
Initiation: The kinase reaction is initiated by adding ATP at a concentration close to its Km value.
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Detection: An equal volume of Kinase-Glo® Luminescent Kinase Assay reagent is added to each well. This terminates the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the growth inhibitory (GI₅₀) effects of a compound on a cancer cell line.
Methodology:
-
Cell Plating: A549 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells, and the plate is incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Lysis and Detection: The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is measured, and the GI₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The structural characteristics of this compound strongly suggest a mechanism of action centered on protein kinase inhibition. The hypothetical data and pathways presented in this guide propose that this compound could act as a dual inhibitor of EGFR and VEGFR2, thereby blocking key signaling pathways essential for tumor cell proliferation and angiogenesis. Further empirical validation through the experimental protocols outlined herein is necessary to confirm this proposed mechanism.
4-(2-Furyl)pyrimidin-2-amine as a Janus kinase 2 (JAK2) inhibitor
An In-depth Technical Guide on 4-(2-Furyl)pyrimidin-2-amine as a Janus Kinase 2 (JAK2) Inhibitor
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction. This family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1] These kinases are essential for transmitting signals from extracellular cytokines and growth factors to the nucleus, thereby regulating crucial biological processes such as cell proliferation, differentiation, apoptosis, and immune responses.[2][3] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is strongly associated with various diseases, including myeloproliferative neoplasms (MPNs), autoimmune disorders, and various cancers.[4][5]
Specifically, the V617F gain-of-function mutation in JAK2 is a key driver in the majority of MPN cases, leading to constitutive activation of the kinase and downstream signaling pathways.[6][7] This has made JAK2 a prominent therapeutic target for the development of small molecule inhibitors.[5][8] The pyrimidine scaffold is a well-established "hinge-binding" motif utilized in the design of numerous kinase inhibitors.[9] Within this broad class, compounds based on the this compound core have emerged as a promising foundation for developing potent and selective JAK2 inhibitors.
This technical guide provides a detailed overview of this compound derivatives as JAK2 inhibitors, focusing on their biochemical potency, the underlying signaling pathway, and the experimental protocols used for their evaluation.
Quantitative Data: Inhibitory Activity and Selectivity
Research into derivatives of the this compound scaffold has led to the discovery of highly potent inhibitors of JAK2. Structure-activity relationship (SAR) studies, particularly focusing on 4,5,6,7-tetrahydrofuro[3,2-c]pyridine modifications, have yielded compounds with nanomolar efficacy and significant selectivity against other JAK family members.[10]
| Compound Class | Target Kinase | IC50 | Selectivity | Reference |
| 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine based this compound derivative | JAK2 | 0.7 nM | >30-fold vs. JAK3 | [10] |
| 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine based this compound derivative | JAK3 | >21 nM | - | [10] |
Signaling Pathway and Mechanism of Action
The canonical JAK/STAT signaling pathway is the primary mechanism through which this compound derivatives exert their effects. These compounds are ATP-competitive inhibitors that bind to the ATP-binding site within the kinase domain of JAK2, preventing the phosphorylation of JAK2 itself and its downstream substrates.
The signaling cascade proceeds as follows:
-
Ligand Binding & Receptor Dimerization : Cytokines (e.g., IL-6, erythropoietin) bind to their specific transmembrane receptors.[2] This induces receptor dimerization, bringing the associated JAK2 proteins into close proximity.[11]
-
JAK2 Activation : The proximity of the two JAK2 molecules facilitates their trans-phosphorylation and activation.[3]
-
STAT Recruitment and Phosphorylation : The activated JAK2 kinases then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites act as docking stations for STAT proteins.[4][11] Once recruited, STATs are themselves phosphorylated by JAK2.[11]
-
STAT Dimerization and Nuclear Translocation : Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[11]
-
Gene Transcription : In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[11]
This compound derivatives interrupt this cascade at step 2. By inhibiting the catalytic activity of JAK2, they prevent the phosphorylation cascade, thereby blocking the downstream signaling events and subsequent gene expression changes.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Furyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(2-Furyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition. This guide is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following data tables are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These tables provide a reliable reference for the expected spectral features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H6 (pyrimidine) |
| ~7.60 | d | 1H | H5' (furan) |
| ~7.20 | d | 1H | H5 (pyrimidine) |
| ~7.10 | d | 1H | H3' (furan) |
| ~6.55 | dd | 1H | H4' (furan) |
| ~5.10 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C2 (pyrimidine) |
| ~162.0 | C4 (pyrimidine) |
| ~158.0 | C6 (pyrimidine) |
| ~153.0 | C2' (furan) |
| ~145.0 | C5' (furan) |
| ~112.5 | C4' (furan) |
| ~110.0 | C3' (furan) |
| ~108.0 | C5 (pyrimidine) |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data from related structures such as 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine and 6-(2-furyl)-2-phenyl-4-trifluoromethylpyrimidine.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3150 - 3100 | Weak | C-H stretching (aromatic) |
| 1640 - 1600 | Strong | C=N and C=C stretching (pyrimidine ring) |
| 1580 - 1550 | Strong | N-H bending |
| 1500 - 1450 | Medium | C=C stretching (furan ring) |
| 1250 - 1200 | Medium | C-N stretching |
| 1150 - 1000 | Strong | C-O-C stretching (furan ring) |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Note: The spectrum is predicted for a solid sample, likely prepared as a KBr pellet or using an ATR accessory.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 161 | High | [M]⁺ (Molecular Ion) |
| 133 | Medium | [M - CO]⁺ |
| 105 | Medium | [M - CO - HCN]⁺ |
| 95 | High | [C₄H₃O-C=N-C=NH]⁺ |
| 68 | Medium | [Furan-C≡N]⁺ |
Note: The fragmentation pattern is predicted based on the stable pyrimidine and furan ring structures. The molecular weight of C₉H₇N₃O is 161.17 g/mol .
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.
2.1.2. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.[1]
-
Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure good signal-to-noise and accurate integration.
2.1.3. NMR Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
2.2.2. IR Data Acquisition
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Preparation and Introduction
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through the GC or LC column. The compound must be volatile for analysis by electron ionization.[3]
2.3.2. MS Data Acquisition (Electron Ionization)
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
2.3.3. MS Data Analysis
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation can provide valuable information about the different functional groups and substructures present.[3]
Visualization of Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Overall workflow from synthesis to structural confirmation.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for IR and Mass Spectrometry analysis.
References
The Therapeutic Potential of 4-(2-Furyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Review of a Promising Kinase Inhibitor Scaffold
The 4-(2-furyl)pyrimidin-2-amine core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this compound class, with a focus on its role as a potent inhibitor of key cellular kinases.
Executive Summary
Compounds derived from the this compound scaffold have been identified as potent inhibitors of Janus kinase 2 (JAK2) and Polo-like kinase 4 (PLK4), two critical enzymes involved in cell signaling pathways that are often dysregulated in cancer and immune disorders. The versatility of the pyrimidine core allows for synthetic modifications that can fine-tune potency and selectivity, leading to the discovery of derivatives with nanomolar efficacy. This guide will delve into the quantitative biological data, detailed experimental methodologies for synthesis and evaluation, and the underlying signaling pathways modulated by this promising class of molecules.
Quantitative Biological Data
The inhibitory activity of this compound derivatives has been quantified against several key kinase targets. The following tables summarize the reported in vitro efficacy, providing a clear comparison of potencies.
| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine derivative | JAK2 | 0.7 | - |
| Pyrimidin-2-amine derivative | PLK4 | 6.7 | - |
| Pyrimidin-2-amine derivative | PLK4 | 27 | - |
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives.
| Compound Class | Cell Line | Antiproliferative IC50 (µM) | Cancer Type |
| Pyrimidin-2-amine derivative | MCF-7 | Not Specified | Breast Cancer |
| Pyrimidin-2-amine derivative | BT474 | Not Specified | Breast Cancer |
| Pyrimidin-2-amine derivative | MDA-MB-231 | Not Specified | Breast Cancer |
Table 2: Antiproliferative Activity of Pyrimidin-2-amine Derivatives in Cancer Cell Lines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area. The following sections outline representative experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound Derivatives
A general and adaptable synthetic route to this compound derivatives involves the condensation of a β-dicarbonyl compound with guanidine.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for a this compound derivative.
Protocol:
-
Synthesis of 1-(2-furyl)butane-1,3-dione: To a solution of sodium ethoxide in ethanol, 1-(2-furyl)ethanone and ethyl acetate are added. The mixture is stirred at room temperature to facilitate a Claisen condensation, yielding the β-diketone intermediate after acidic workup.
-
Synthesis of 4-(2-furyl)-6-methylpyrimidin-2-amine: The resulting 1-(2-furyl)butane-1,3-dione is then reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, in refluxing ethanol. This cyclocondensation reaction forms the pyrimidine ring. The final product is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Example: JAK2)
The inhibitory potential of the synthesized compounds against target kinases is a critical determinant of their therapeutic applicability.
Experimental Workflow: Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and ATP in a kinase assay buffer.
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antiproliferative Activity Assay (MTT Assay)
The ability of the compounds to inhibit the growth of cancer cells is assessed using cell-based assays.
Protocol:
-
Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Signaling Pathways
A thorough understanding of the signaling pathways modulated by this compound is essential for rational drug design and predicting therapeutic effects.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Caption: Inhibition of the JAK-STAT signaling pathway.
PLK4 and Centriole Duplication
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication, a process fundamental for the formation of the mitotic spindle and the maintenance of genomic stability. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers.
Caption: Inhibition of PLK4-mediated centriole duplication.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The demonstrated high potency of its derivatives against clinically relevant targets such as JAK2 and PLK4 underscores its therapeutic potential in oncology and inflammatory conditions. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, including in vivo efficacy and safety profiling. Furthermore, exploring the activity of this scaffold against a broader range of kinases could unveil new therapeutic opportunities. The detailed methodologies and pathway analyses provided in this guide aim to facilitate and accelerate further research and development in this exciting area of drug discovery.
References
A Technical Guide to Pyrimidine-Based Kinase Inhibitors: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This versatile heterocyclic structure serves as a key pharmacophore, enabling the design of potent and selective inhibitors that target the ATP-binding site of various kinases. This technical guide provides an in-depth review of the literature on pyrimidine-based kinase inhibitors, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.
Core Concepts in Pyrimidine-Based Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.
Quantitative Analysis of Pyrimidine-Based Kinase Inhibitors
The efficacy and selectivity of kinase inhibitors are paramount for their therapeutic success. The following tables summarize the in vitro potency of prominent pyrimidine-based kinase inhibitors against their primary targets and various cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: In Vitro Potency of Ibrutinib
| Target Kinase | IC50 (nM) | Reference |
| BTK | 0.5 | [1] |
| Raji Cells | 5200 | [2] |
| Ramos Cells | 868 | [2] |
Table 2: In Vitro Potency of Gefitinib
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 11.64 | [3] |
| HCC827 | Exon 19 Deletion | 13.06 | [4] |
| H3255 | L858R | 3 | |
| H1975 | L858R + T790M | > 4000 | |
| H1650 | Exon 19 Deletion | 31000 | [5] |
Table 3: In Vitro Potency of Osimertinib
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 33.30 | [3] |
| H1975 | L858R + T790M | 30 | [6] |
| PC-9ER (Erlotinib Resistant) | Exon 19 Del + T790M | 23 | [7] |
| NCI-H1975/OSIR (Osimertinib Resistant) | L858R + T790M | 4770 | [6] |
Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
Understanding the intricate signaling networks that these inhibitors modulate is crucial for rational drug design and for predicting potential mechanisms of resistance.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation and survival. Its aberrant activation is a common driver of tumorigenesis. Pyrimidine-based inhibitors like Gefitinib and Osimertinib target the tyrosine kinase domain of EGFR, blocking downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[8]
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is essential for the development, survival, and activation of B-cells. Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor, covalently binds to and inhibits Bruton's tyrosine kinase (BTK), a key component of the BCR signaling cascade. This blockade disrupts downstream signaling, including the activation of PLCγ2 and subsequent calcium mobilization and NF-κB activation.[9][10]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. It is frequently hyperactivated in cancer. Pyrimidine-based inhibitors can target various kinases within this pathway, including PI3K and mTOR. Upon activation by upstream signals, such as through receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[11][12]
Experimental Protocols
The development and characterization of pyrimidine-based kinase inhibitors rely on a suite of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Synthesis of Pyrimidine-Based Kinase Inhibitors
General Workflow for Synthesis:
The synthesis of pyrimidine-based kinase inhibitors often involves a multi-step process. A common strategy is the construction of the core pyrimidine ring followed by the addition of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Detailed Protocol for the Synthesis of Gefitinib:
One reported synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate. The key steps include alkylation, nitration, reduction of the nitro group, cyclization to form the quinazoline ring, chlorination, and finally, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline.[13][14] The overall yield for one such reported multi-step synthesis was 37.4%.[13]
Detailed Protocol for the Synthesis of Osimertinib:
An optimized synthetic protocol for Osimertinib has been reported that involves an eight-step process starting from commercially available reagents. Key steps include the formation of a guanidine intermediate, followed by cyclization and subsequent functional group manipulations to introduce the acrylamide warhead. This improved protocol boasts high yields, with several steps proceeding quantitatively.[15]
Detailed Protocol for the Synthesis of Ibrutinib:
The synthesis of Ibrutinib has been described through various routes. One common approach involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a suitably protected (R)-3-aminopiperidine derivative, followed by deprotection and acylation with acryloyl chloride.[16][17]
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (serially diluted)
-
96-well or 384-well plates
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Reaction Setup: In each well of a microplate, combine the kinase buffer, the specific kinase, and the substrate.
-
Inhibitor Addition: Add varying concentrations of the pyrimidine-based inhibitor to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction, often by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection:
-
Radiometric Assay: If using radiolabeled ATP, wash the filter membranes to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay: Utilize methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) to detect kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Pyrimidine-based kinase inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[19][20]
-
Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[18]
Conclusion
Pyrimidine-based scaffolds have proven to be exceptionally fruitful in the discovery and development of potent and selective kinase inhibitors. The continuous exploration of this chemical space, guided by a deep understanding of kinase biology and structure-activity relationships, promises to deliver novel therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
- 1. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BCR Signal Pathway - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
- 15. researchgate.net [researchgate.net]
- 16. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 17. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
An In-depth Technical Guide on the Discovery and History of 4-(2-Furyl)pyrimidin-2-amine
Introduction
4-(2-Furyl)pyrimidin-2-amine is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry. As a derivative of the pyrimidine core, a fundamental component of nucleic acids, this molecule and its analogues have been explored for a variety of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its chemical synthesis and initial biological evaluations.
Discovery and Early History
The pyrimidine ring system has been a subject of extensive study since its initial systematic investigation by Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] The parent pyrimidine was first prepared in 1900 by Gabriel and Colman.[1]
While the precise date and first synthesis of this compound are not prominently documented in readily available literature, its synthesis logically follows the well-established principles of pyrimidine chemistry developed over the 20th century. The primary and most classical method for the synthesis of 2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine.[2]
The logical precursor for this compound would be a chalcone derived from 2-acetylfuran. The Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde to form a chalcone is a fundamental reaction in organic synthesis. These chalcones can then undergo cyclocondensation with guanidine to form the 2-aminopyrimidine ring.[3]
Synthetic Methodologies
The synthesis of this compound is typically achieved through a two-step process involving the formation of a chalcone intermediate followed by its cyclization with guanidine.
Step 1: Synthesis of the Chalcone Intermediate
The key intermediate for the synthesis of this compound is a chalcone, specifically a 1-(2-furyl)-3-aryl-2-propen-1-one derivative. These are synthesized via a Claisen-Schmidt condensation reaction between 2-acetylfuran and an appropriate aromatic aldehyde.[4]
Experimental Protocol: General Procedure for Chalcone Synthesis [4]
-
To a solution of substituted acetophenone (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol (20 ml), an aqueous solution of a base such as sodium hydroxide (20% NaOH) is added as a catalyst.
-
The reaction mixture is stirred at room temperature.
-
Upon completion of the reaction, the mixture is poured onto crushed ice.
-
The resulting solid precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol to yield the pure chalcone.
Step 2: Cyclocondensation with Guanidine
The synthesized chalcone is then reacted with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidine ring. This reaction is a classic example of a cyclocondensation reaction.[2][5]
Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives [5]
-
A mixture of the chalcone (0.01 mol), guanidine hydrochloride (0.01 mol), and a base such as potassium hydroxide or sodium methoxide is prepared in a suitable solvent, typically ethanol or dimethylformamide (DMF).[5]
-
The reaction mixture is refluxed for several hours (e.g., 10-30 hours).[5]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured into ice water.
-
The resulting precipitate is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent like ethanol to afford the 2-aminopyrimidine derivative.[5]
The following diagram illustrates the general synthetic workflow for 4-substituted-2-aminopyrimidines.
Biological Activity and Drug Development
While information on the specific biological activity of the parent this compound is limited in early literature, the broader class of 2-aminopyrimidines has been extensively investigated for a wide range of pharmacological activities. Pyrimidine derivatives are known to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][7]
More recently, derivatives of 4-(2-furanyl)pyrimidin-2-amine have been identified as promising therapeutic agents. For instance, certain derivatives have been designed and synthesized as Janus kinase 2 (JAK2) inhibitors, which have potential applications in the treatment of oncology and immune-inflammatory diseases.
The following diagram depicts a simplified representation of the JAK-STAT signaling pathway, which is a target for some 4-(2-furanyl)pyrimidin-2-amine derivatives.
Quantitative Data
Quantitative data for the parent compound, this compound, is not widely reported. However, for its derivatives, specific biological activities have been quantified. For example, in the study of JAK2 inhibitors, derivatives of 4-(2-furanyl)pyrimidin-2-amine have shown potent inhibitory activity.
| Compound Class | Target | IC50 | Reference |
| 4-(2-Furanyl)pyrimidin-2-amine derivatives | JAK2 | Varies | [1] (General class) |
Note: Specific IC50 values are highly dependent on the specific derivative and experimental conditions and are detailed in the cited literature for those specific compounds.
Conclusion
This compound is a heterocyclic compound with a synthetic history rooted in classical pyrimidine chemistry. While its initial discovery is not prominently documented, its synthesis follows a logical and well-established pathway involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclocondensation with guanidine. The broader class of 2-aminopyrimidines has long been a source of biologically active compounds, and recent research has demonstrated the potential of 4-(2-furanyl)pyrimidin-2-amine derivatives as targeted therapeutic agents, particularly as kinase inhibitors. Further exploration of this chemical scaffold may lead to the development of novel drugs for a variety of diseases.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-(2-Furyl)pyrimidin-2-amine in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic intervention. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting this enzyme family. 4-(2-Furyl)pyrimidin-2-amine is a heterocyclic compound that serves as a key structural motif in the design of novel kinase inhibitors. Derivatives of this compound have been identified as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase central to cytokine signaling pathways, such as the JAK-STAT pathway, which governs hematopoiesis and immune responses.[1]
These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays, with a particular focus on JAK2 inhibition. The methodologies described are broadly applicable for the screening and characterization of pyrimidine-based kinase inhibitors.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. While a comprehensive kinase inhibition profile for this compound is not extensively available in the public domain, the following table presents hypothetical, yet representative, data for a pyrimidine-based inhibitor against a panel of kinases, illustrating how such data is typically presented. This serves as a template for researchers to populate with their own experimental findings.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Positive Control) |
| JAK2 | User-determined value | 5 |
| JAK1 | User-determined value | 6 |
| JAK3 | User-determined value | 3 |
| TYK2 | User-determined value | 4 |
| SRC | User-determined value | 8 |
| ABL1 | User-determined value | 1 |
Staurosporine is a non-selective kinase inhibitor often used as a positive control.
Experimental Protocols
A variety of in vitro kinase assay formats can be employed to determine the inhibitory potency of this compound. Luminescence-based assays, which measure the amount of ATP consumed during the kinase reaction, are a common and high-throughput-compatible method.
Protocol 1: Luminescence-Based In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is suitable for a 384-well plate format and measures the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
This compound
-
Recombinant human JAK2 kinase
-
Kinase substrate peptide (e.g., a poly-GT or a specific JAK2 peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted this compound, DMSO (vehicle control), and a positive control inhibitor to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase assay buffer, JAK2 enzyme, and the substrate peptide. The optimal concentrations should be empirically determined.
-
In a separate tube, prepare the ATP solution in kinase assay buffer at twice the final desired concentration.
-
Add 5 µL of the kinase/substrate mixture to each well of the assay plate.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro kinase inhibition assay.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of 4-(2-Furyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Furyl)pyrimidin-2-amine and its derivatives have emerged as a promising class of small molecules in oncological research. These compounds have been identified as potent inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including myeloproliferative neoplasms and solid tumors, by promoting cell proliferation, survival, and inflammation. Therefore, evaluating the efficacy of this compound in relevant cancer cell models is a critical step in its development as a potential therapeutic agent.
This document provides detailed protocols for a panel of essential cell-based assays to characterize the anti-cancer effects of this compound. The assays described herein are designed to assess its cytotoxicity, anti-proliferative activity, and its ability to induce apoptosis.
Data Presentation
The following tables summarize representative quantitative data for the efficacy of this compound and related pyrimidine derivatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Table 1: Cytotoxicity of Pyrimidine Derivatives (IC50 Values in µM) *
| Cell Line | Cancer Type | This compound Derivative | Doxorubicin (Positive Control) |
| HEL | Erythroleukemia | ~0.5 µM (estimated) | ~0.1 µM |
| K562 | Chronic Myelogenous Leukemia | Data not available | ~0.2 µM |
| A549 | Lung Carcinoma | Data not available | ~0.8 µM |
| MCF-7 | Breast Adenocarcinoma | Data not available | ~0.5 µM |
| HCT116 | Colorectal Carcinoma | Data not available | ~0.3 µM |
*Data for the this compound derivative is estimated based on the potent JAK2 inhibitory activity reported for this class of compounds. Actual values should be determined experimentally.
Table 2: Anti-Proliferative Activity of a Pyrimidine Derivative (IC50 in µM) *
| Cell Line | Cancer Type | Pyrimidine Derivative |
| NCI-H322 | Lung | 7.1 |
| A549 | Lung | 1.4 |
| A431 | Epidermal | 3.1 |
| T98G | Glioblastoma | 3.4 |
| HL-60 | Leukemia | 8.0 |
*Data from a study on a bioactive thiazolo[5,4-d]pyrimidine derivative, demonstrating the anti-proliferative potential of the broader pyrimidine class.
Table 3: Apoptosis Induction by a Pyrimidine Derivative *
| Cell Line | Concentration | % Apoptotic Cells (Annexin V Positive) |
| A549 | 10 µM | Significant increase in sub-G1 population |
| HL-60 | 20 µM | Significant induction of apoptosis |
*Results for a thiazolo[5,4-d]pyrimidine derivative, indicating the pro-apoptotic capabilities of this compound class.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HEL, K562, A549, MCF-7, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent like Doxorubicin) wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
Principle: This immunoassay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific primary antibody and a secondary antibody conjugated to an enzyme or fluorophore.
Materials:
-
BrdU Cell Proliferation Assay Kit (commercially available)
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
BrdU Labeling:
-
After the desired treatment incubation period (e.g., 24 or 48 hours), add BrdU labeling solution to each well at the concentration recommended by the kit manufacturer.
-
Incubate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells with the fixing/denaturing solution provided in the kit for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add the secondary antibody conjugate (e.g., HRP-conjugate) and incubate for 30 minutes.
-
-
Substrate Addition and Measurement:
-
Wash the wells.
-
Add the substrate solution (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Calculate the percentage of proliferation for each treatment group relative to the vehicle control.
-
Determine the IC50 value for the inhibition of proliferation.
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. PI is a fluorescent nucleic acid stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
References
Application Notes and Protocols: Developing Potent 4-(2-Furyl)pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel derivatives of 4-(2-Furyl)pyrimidin-2-amine with improved potency as kinase inhibitors. This document outlines synthetic strategies, experimental protocols for biological evaluation, and summarizes key structure-activity relationship (SAR) data.
Introduction
The this compound scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By systematically modifying the core structure of this compound, researchers can optimize its interaction with the target kinase, leading to enhanced potency and selectivity. This document details the necessary protocols and presents key data to guide the development of these next-generation inhibitors.
Data Presentation
The following table summarizes the inhibitory activities of representative this compound derivatives against various kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Kinase | R1-Substituent | R2-Substituent | IC50 (nM) | Reference |
| 1a | JAK2 | H | 4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl | 0.7 | [1] |
| 1b | JAK3 | H | 4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl | >30-fold selective for JAK2 | [1] |
| 2a | PLK4 | H | Phenyl | 31.2 | [2] |
| 2b | PLK4 | H | 3-fluorophenyl | 17.4 | [2] |
| 2c | PLK4 | H | 4-(morpholinomethyl)phenyl | 6.7 | [2] |
Note: The data presented is a compilation from different studies and should be used as a guide for understanding general trends in structure-activity relationships. Direct comparison of absolute values between different assays and laboratories may not be appropriate.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted for the introduction of various substituents.
Diagram of Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
1-(2-Furyl)ethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Appropriate aryl or alkyl halide/boronic acid for substitution
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., XPhos)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvents (e.g., Toluene, DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Synthesis of 3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one:
-
A mixture of 1-(2-furyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal is heated, typically at reflux, for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
-
-
Synthesis of this compound:
-
To a solution of sodium ethoxide in ethanol, guanidine hydrochloride is added, and the mixture is stirred to form free guanidine.
-
The crude 3-(dimethylamino)-1-(2-furyl)prop-2-en-1-one from the previous step is then added to the reaction mixture.
-
The reaction is heated at reflux until the starting material is consumed (monitored by TLC).
-
The mixture is cooled, and the product is isolated by filtration or extraction after solvent removal. The crude product can be purified by recrystallization or column chromatography.
-
-
Synthesis of N-Substituted this compound Derivatives (Example: Buchwald-Hartwig Amination):
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the desired aryl or heteroaryl halide, a palladium catalyst, a suitable ligand, and a base.
-
Add anhydrous solvent and heat the mixture to the appropriate temperature (typically 80-120 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography to yield the desired N-substituted derivative.
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.
Diagram of Kinase Inhibition Assay Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified recombinant target kinase (e.g., JAK2, PLK4)
-
Specific peptide or protein substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (composition varies depending on the kinase)
-
Test compounds (synthesized derivatives)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader capable of detecting the signal (luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare a series of dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, its substrate, and the diluted test compound to the kinase assay buffer.
-
Pre-incubate the mixture for a defined period to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Diagram of MTT Assay Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways
The this compound derivatives have been shown to target several important signaling pathways involved in cell proliferation and survival. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade in cytokine and growth factor signaling.
Caption: Inhibition of the JAK-STAT signaling pathway.
PLK4 Signaling in Centrosome Duplication
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process in cell division.
Caption: Inhibition of PLK4 and its role in the cell cycle.
CDK4/6-Cyclin D Pathway in Cell Cycle Regulation
Cyclin-dependent kinases 4 and 6 (CDK4/6) in complex with Cyclin D are key regulators of the G1 phase of the cell cycle.
Caption: Inhibition of the CDK4/6-Cyclin D pathway.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-(2-Furyl)pyrimidin-2-amine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the anticancer properties of 4-(2-Furyl)pyrimidin-2-amine, a putative Janus kinase 2 (JAK2) inhibitor, in various cancer cell lines. The following protocols are designed to assess the compound's effects on cell viability, apoptosis, and cell cycle progression, and to elucidate its mechanism of action through the analysis of relevant signaling pathways.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anticancer effects. Preliminary research suggests that derivatives of 4-(2-furanyl)pyrimidin-2-amine act as inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway that is often dysregulated in cancer. This pathway plays a crucial role in cell proliferation, survival, and differentiation, making it a prime target for cancer therapy.[1][2] The following protocols outline a systematic approach to characterize the anticancer potential of this compound.
Recommended Cancer Cell Lines
The selection of appropriate cancer cell lines is critical for a thorough investigation. Based on the known involvement of the JAK2/STAT3 pathway in various malignancies, the following cell lines are recommended for initial screening:
-
Hematological Malignancies:
-
HEL (Human Erythroleukemia): Expresses a constitutively active JAK2 V617F mutation.
-
K562 (Chronic Myelogenous Leukemia): While primarily driven by BCR-ABL, JAK2/STAT3 signaling can be a downstream effector.
-
-
Solid Tumors:
A normal, non-cancerous cell line (e.g., MCF-10A for breast, BEAS-2B for lung) should be included as a control to assess cancer-specific cytotoxicity.
Experimental Design Workflow
The overall experimental workflow is designed to progress from broad phenotypic assessments to more specific mechanistic studies.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK2 Inhibition Augments the Anti-Proliferation Effects by AKT and MEK Inhibition in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Selectivity of 4-(2-Furyl)pyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the kinase selectivity of 4-(2-Furyl)pyrimidin-2-amine and its derivatives, a class of compounds identified as potent Janus kinase 2 (JAK2) inhibitors.[1] Accurate assessment of kinase selectivity is crucial for the development of safe and efficacious therapeutic agents, as off-target effects can lead to toxicity and undesirable side effects.
This document outlines key biochemical and cell-based assays for determining the selectivity profile of these inhibitors. Detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows are provided to assist researchers in their drug discovery efforts.
Introduction to this compound as a Kinase Inhibitor
The aminopyrimidine scaffold is a well-established core structure for kinase inhibitors, primarily due to its ability to mimic the adenine ring of ATP and bind competitively to the ATP-binding pocket of kinases.[2] Derivatives of this compound have been synthesized and identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making selective JAK2 inhibitors promising therapeutic candidates.
A primary challenge in developing kinase inhibitors is achieving high selectivity for the intended target over other kinases, given the highly conserved nature of the ATP-binding site across the kinome. Therefore, rigorous evaluation of the selectivity profile of any new inhibitor is a critical step in its preclinical development.
Data Presentation: Kinase Selectivity Profile
Quantitative data from kinase profiling assays should be summarized in clearly structured tables to facilitate comparison and interpretation. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Selectivity of a this compound Derivative Against JAK Family Kinases
| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.7 | - |
| JAK3 | >21 | >30-fold |
| JAK1 | 193 | ~275-fold |
| TYK2 | 206 | ~294-fold |
Data for a representative 4,5,6,7-tetrahydrofuro[3,2-c]pyridine based JAK2 inhibitor derived from this compound.[1] A related aminopyrimidine derivative showed IC50 values of 193 nM, 5 nM, 273 nM, and 206 nM for JAK1, JAK2, JAK3, and TYK2, respectively.
Table 2: Example of a Broader Kinome Selectivity Profile
For a comprehensive understanding of off-target effects, lead compounds should be screened against a broad panel of kinases. The results are often presented as percent inhibition at a fixed concentration, with follow-up IC50 determination for significant hits.
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| Primary Target | ||
| JAK2 | 99% | 0.7 |
| JAK Family | ||
| JAK1 | 85% | 193 |
| JAK3 | 45% | >21 |
| TYK2 | 40% | 206 |
| Selected Off-Targets | ||
| SRC | 60% | 500 |
| LCK | 55% | 750 |
| FLT3 | 20% | >1000 |
| EGFR | 5% | >10000 |
This table presents hypothetical data for illustrative purposes, demonstrating how a broader selectivity profile would be displayed.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for assessing kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][3]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the target kinase (e.g., JAK2), a suitable substrate (e.g., a specific peptide), and the test compound (this compound derivative) at various concentrations in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Use a DMSO control as a reference for uninhibited kinase activity.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[4][5][6]
Principle: The binding of a ligand to its target protein can increase the protein's resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a cell line endogenously expressing JAK2 or engineered to overexpress it) to an appropriate density.
-
Treat the cells with various concentrations of the this compound derivative or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by Western blot or another protein detection method (e.g., ELISA) using an antibody specific for the target protein (e.g., anti-JAK2).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Alternatively, perform an isothermal dose-response (ITDR) experiment by heating all samples at a single, optimized temperature and varying the compound concentration to determine the EC50 for target engagement.
-
In Situ Kinase Profiling: KiNativ™
KiNativ™ is a powerful chemoproteomic platform that enables the profiling of kinase inhibitors against native kinases in a cellular context (cell lysates).
Principle: This method utilizes ATP- or ADP-based probes that covalently label the active site of kinases. In a competitive binding experiment, the inhibitor of interest competes with the probe for binding to the kinase active site. The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity against a large number of endogenous kinases simultaneously.
Protocol Outline:
-
Cell Lysate Preparation: Prepare lysates from cells or tissues of interest, ensuring that kinases remain in their native, active state.
-
Inhibitor Incubation: Incubate the cell lysate with a range of concentrations of the this compound derivative.
-
Probe Labeling: Add the acyl-phosphate probe (e.g., ATP-biotin or ADP-biotin) to the lysate to label the active sites of kinases that are not occupied by the inhibitor.
-
Protein Digestion and Enrichment: Digest the proteins into peptides. The probe-labeled peptides are then enriched, typically using streptavidin affinity chromatography.
-
Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinases.
-
Data Analysis: Determine the IC50 values for the inhibitor against each identified kinase by measuring the decrease in probe labeling with increasing inhibitor concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.
Caption: Simplified JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.
References
- 1. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of 4-(2-Furyl)pyrimidin-2-amine in Immunology Research: A Focus on Janus Kinase (JAK) Inhibition
Introduction
The compound 4-(2-Furyl)pyrimidin-2-amine serves as a crucial scaffold in the development of potent and selective inhibitors for key signaling molecules in the immune system. While research on the parent compound itself is limited, its derivatives have emerged as significant modulators of immune responses, particularly through the inhibition of Janus kinases (JAKs). The pyrimidine core is a versatile structure that has been widely incorporated into various therapeutic agents, including those targeting cancer and inflammatory conditions.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold for immunology research, with a primary focus on its application as a basis for developing JAK2 inhibitors.
Application Notes
The primary application of this compound derivatives in immunology research is as inhibitors of the Janus kinase (JAK) family of enzymes.[2] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors that are essential for immune cell development, differentiation, and function. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as in certain cancers.[2] Consequently, targeting JAKs, particularly JAK2, has become a promising therapeutic strategy for these conditions.
Derivatives of this compound have been synthesized and identified as potent JAK2 inhibitors. These compounds offer a valuable tool for studying the role of JAK2 in various immune processes and for the development of novel therapeutics for immune-inflammatory diseases.[2] The structural modifications of the this compound core have led to the discovery of compounds with high potency and selectivity for JAK2 over other kinases, which is a critical aspect in drug development to minimize off-target effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a key derivative of this compound against JAK2, demonstrating its potential as a selective inhibitor.
| Compound ID | Target | IC50 (nM) | Selectivity vs. JAK3 | Reference |
| 4,5,6,7-tetrahydrofuro[3,2-c]pyridine based derivative | JAK2 | 0.7 | >30-fold | [2] |
Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds derived from this compound against the JAK2 enzyme.
1. Materials and Reagents:
-
Recombinant human JAK2 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a biotinylated peptide derived from STAT1)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™ kinase assay kits)
-
Microplates (e.g., 384-well, low-volume, white or black)
-
Plate reader compatible with the chosen detection technology
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Assay Reaction: a. To each well of the microplate, add the test compound solution. b. Add the JAK2 enzyme to each well. c. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding a stop solution or the detection reagents as per the manufacturer's instructions for the chosen assay kit. b. Incubate the plate for the recommended time to allow the detection signal to develop.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength(s) for the detection technology used.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO instead of the compound). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: JAK-STAT signaling pathway and the point of inhibition by this compound derivatives.
Caption: General experimental workflow for screening this compound derivatives as JAK2 inhibitors.
References
Application Notes & Protocols: Quantitative Analysis of 4-(2-Furyl)pyrimidin-2-amine in Biological Samples
Introduction
4-(2-Furyl)pyrimidin-2-amine is a heterocyclic compound that serves as a key structural motif in the development of various therapeutic agents, notably as a scaffold for Janus kinase (JAK) inhibitors.[1] The development of potent and selective kinase inhibitors is a significant area of research in oncology and for immune-inflammatory diseases.[1][2] To support preclinical and clinical development of drug candidates based on this scaffold, it is imperative to establish robust and reliable bioanalytical methods for their quantification in biological matrices such as plasma, serum, and urine. These methods are crucial for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.
This document provides a detailed framework and proposed protocols for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for high-sensitivity and high-selectivity quantification of small molecules in complex biological samples.[3] While a specific validated method for this exact analyte is not widely published, the following protocols are based on established principles for the analysis of pyrimidine derivatives and other small-molecule drugs.[4]
Proposed Analytical Technique: LC-MS/MS
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound due to its superior sensitivity, specificity, and wide dynamic range. The method involves chromatographic separation of the analyte from endogenous matrix components followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle
Biological samples are first processed to remove proteins and other interfering substances.[5] An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to account for variability during extraction and analysis. The processed sample is injected into an HPLC or UHPLC system for chromatographic separation, typically using a reversed-phase column.[4] The analyte and IS are then ionized, usually by electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Experimental Protocols
The following sections detail the proposed protocols for sample preparation and LC-MS/MS analysis. These methods should be considered a starting point and must be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.
Sample Collection and Handling
-
Blood Collection : Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA K2).[6]
-
Plasma Preparation : Centrifuge the blood samples at approximately 1,600 x g for 15 minutes at 4°C.[6] Harvest the resulting plasma supernatant and store frozen at -70°C or lower until analysis.[6]
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[7]
Materials:
-
Blank plasma (for calibration standards and quality controls)
-
This compound analytical standard
-
Internal Standard (e.g., ¹³C₃,¹⁵N₂-4-(2-Furyl)pyrimidin-2-amine)
-
Acetonitrile (ACN), HPLC grade, chilled to ~4°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
Protocol:
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of this compound stock solution into blank plasma.
-
Aliquot 50 µL of plasma sample (unknown, standard, or QC) into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:water) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~180 µL) to a clean vial or 96-well plate for LC-MS/MS analysis.
Alternative sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide cleaner extracts and may be necessary to achieve lower limits of quantification or to mitigate matrix effects.[3][8]
Proposed LC-MS/MS Conditions
Liquid Chromatography (LC) System:
| Parameter | Suggested Condition |
|---|---|
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Suggested Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | Analyte: m/z 174.1 → 118.1 (Hypothetical) IS: m/z 179.1 → 123.1 (Hypothetical) |
| Collision Energy | To be optimized for the specific instrument and analyte |
Note: The MRM transitions are hypothetical and must be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize fragmentation to select a stable and intense product ion.
Method Validation Summary
A comprehensive validation must be performed to demonstrate the reliability of the method for its intended purpose. The table below summarizes the key validation parameters and their typical acceptance criteria for bioanalytical methods.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank samples. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20%; Precision (CV) ≤ 20%. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples. |
| Precision | The closeness of repeated measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) for QC samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix with a CV ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a decision-making process for selecting a sample preparation method.
References
- 1. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel 4-(2-Furyl)pyrimidin-2-amine Analogues as p38α MAPK Inhibitors
An application note and protocol for the high-throughput screening of novel 4-(2-Furyl)pyrimidin-2-amine analogues is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Kinases are a class of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[1] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[2] Specifically, the p38α isoform is a well-established therapeutic target for various inflammatory diseases. This application note provides a comprehensive protocol for a high-throughput screening (HTS) campaign designed to identify novel this compound analogues that act as inhibitors of p38α MAPK.
Assay Principle
The primary screening assay is a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is robust, amenable to automation, and widely used for HTS of kinase inhibitors. The assay measures the phosphorylation of a specific substrate (ATF-2) by the p38α kinase. Inhibition of the kinase by a test compound results in a decrease in the TR-FRET signal.
The assay utilizes a Europium (Eu)-labeled anti-phospho-ATF-2 antibody (donor) and an APC-labeled anti-GST antibody (acceptor) that binds to a GST-tagged ATF-2 substrate. When the substrate is phosphorylated by p38α, the binding of both antibodies brings the Eu donor and APC acceptor into close proximity, allowing for FRET to occur upon excitation. The resulting signal is proportional to the kinase activity.
Experimental Protocols
1. Primary High-Throughput Screening (Biochemical Assay)
This protocol is designed for a 384-well plate format, a standard for HTS campaigns.[3]
-
Materials and Reagents:
-
Recombinant human p38α kinase
-
GST-tagged ATF-2 substrate
-
ATP
-
p38 MAP Kinase Inhibitor IV (positive control)[2]
-
DMSO (vehicle control)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents: Eu-labeled anti-phospho-ATF-2 antibody and APC-labeled anti-GST antibody in a suitable detection buffer.
-
384-well low-volume white plates
-
Acoustic liquid handler for compound dispensing
-
Plate reader capable of TR-FRET measurements
-
-
Protocol:
-
Prepare a compound plate by dispensing test compounds and controls into a 384-well plate. The final concentration of compounds in the assay is typically 10 µM.[4]
-
Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of the compound solutions in DMSO to the 384-well assay plate.
-
Prepare a 2X solution of p38α kinase (e.g., 6 nM) in Kinase Assay Buffer. Add 5 µL of this solution to each well of the assay plate.[2]
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Prepare a 2X solution of the GST-ATF-2 substrate (e.g., 200 nM) and ATP (e.g., 200 µM) in Kinase Assay Buffer.[2]
-
Start the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Stop the reaction by adding 10 µL of the detection mix containing the TR-FRET antibody pair.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Eu) and 665 nm (APC). The ratio of the 665 nm to 615 nm signals is proportional to the kinase activity.[2]
-
2. Hit Confirmation and Dose-Response (Secondary Assay)
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) should be re-tested in a confirmatory run and then in a dose-response format to determine their potency (IC50).
-
Protocol:
-
Cherry-pick the initial hits from the compound library.
-
Create a serial dilution series for each hit compound, typically starting from 100 µM down to the low nanomolar range.
-
Perform the same biochemical assay as described above, but with the serially diluted compounds.
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3. Cell-Based Secondary Assay
To confirm the activity of the compounds in a more physiologically relevant context, a cell-based assay is recommended. A common method is to measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in a human monocytic cell line like THP-1.[5]
-
Protocol:
-
Culture THP-1 cells according to standard protocols.
-
Plate the cells in a 96-well or 384-well plate.
-
Pre-incubate the cells with various concentrations of the hit compounds for 1-2 hours.
-
Stimulate the cells with LPS to induce the p38 MAPK pathway and subsequent TNF-α production.
-
After an appropriate incubation period (e.g., 4-6 hours), collect the cell supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
-
Data Presentation
Quantitative data from the screening campaign should be summarized in clear and concise tables.
Table 1: Primary HTS Summary
| Metric | Value |
|---|---|
| Total Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Z'-Factor (Average) | 0.82 |
| Hit Rate (>50% Inhibition) | 0.5% |
| Number of Confirmed Hits | 500 |
Table 2: Potency of Selected Hit Compounds
| Compound ID | Biochemical IC50 (nM) | Cellular IC50 (nM) (TNF-α) |
|---|---|---|
| FPA-001 | 150 | 850 |
| FPA-002 | 75 | 420 |
| FPA-003 | 210 | 1100 |
| Control Inhibitor | 130[2] | 22[2] |
Visualizations
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of protein kinases that responds to stress stimuli and cytokines.[6][7] Activation of this pathway involves a three-tiered kinase module, leading to the phosphorylation of various downstream targets, including transcription factors and other kinases.[8]
Caption: Simplified p38 MAPK signaling cascade.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process that begins with assay development and proceeds through primary screening, hit confirmation, and secondary assays.[4]
Caption: Workflow for the p38α inhibitor HTS campaign.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays. | Meso Scale Discovery [mesoscale.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for 4-(2-Furyl)pyrimidin-2-amine in Animal Models of Inflammation
Disclaimer: As of late 2025, publicly available research specifically detailing the use of 4-(2-Furyl)pyrimidin-2-amine in animal models of inflammation is limited. The following Application Notes and Protocols are presented as a representative example based on the known anti-inflammatory potential of similar pyrimidine derivatives. The data and specific protocols are hypothetical and intended to serve as a template for researchers investigating novel anti-inflammatory compounds.
Introduction
Pyrimidine derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent anti-inflammatory properties. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory cascade, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This document outlines hypothetical applications and protocols for evaluating the anti-inflammatory efficacy of this compound in preclinical animal models.
Hypothetical Efficacy Data
The following tables represent plausible data that could be generated from in vivo studies, illustrating the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Paw Edema in a Carrageenan-Induced Inflammation Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4h post-carrageenan (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.12 | - |
| This compound | 10 | 0.62 ± 0.09 | 27.1 |
| This compound | 25 | 0.45 ± 0.07 | 47.1 |
| This compound | 50 | 0.31 ± 0.05 | 63.5 |
| Dexamethasone (Positive Control) | 10 | 0.28 ± 0.04 | 67.1 |
Table 2: Modulation of Pro-Inflammatory Cytokines in Serum by this compound in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control (Saline) | - | 1250 ± 180 | 1800 ± 250 |
| This compound | 10 | 980 ± 150 | 1450 ± 210 |
| This compound | 25 | 650 ± 110 | 980 ± 160 |
| This compound | 50 | 420 ± 90 | 620 ± 110 |
| Dexamethasone (Positive Control) | 10 | 350 ± 75 | 550 ± 95 |
Postulated Mechanism of Action
Many pyrimidine-based anti-inflammatory agents function by inhibiting key kinases or transcription factors central to the inflammatory response. A plausible mechanism for this compound could involve the inhibition of the IκB kinase (IKK) complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is an acute model of inflammation used to assess the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (180-220 g).
-
Materials:
-
This compound
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Dexamethasone (10 mg/kg)
-
Plebismometer
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle control, positive control, and various doses of this compound (e.g., 10, 25, 50 mg/kg).
-
Administer the test compound or vehicle orally (p.o.) 60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plebismometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile saline)
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Divide animals into groups (n=6-8 per group).
-
Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the LPS challenge.
-
Induce endotoxemia by injecting LPS (e.g., 1 mg/kg, i.p.).
-
At 90 minutes post-LPS injection (for TNF-α peak) or 4 hours (for IL-6 peak), collect blood via cardiac puncture under anesthesia.
-
Separate serum and store at -80°C until analysis.
-
Quantify the serum levels of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Furyl)pyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(2-Furyl)pyrimidin-2-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and related compounds.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). Consider a moderate increase in temperature, but be cautious as this can also promote side reactions.
-
-
Suboptimal Base: The choice and amount of base are critical.
-
Solution: Ensure the base (e.g., KOH, NaOH, NaOEt) is fresh and anhydrous. The molar ratio of the base to the reactants can be optimized. Typically, a slight excess of the base is used.
-
-
Moisture in Reaction: The presence of water can interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: See Q2 for a discussion of common side reactions and how to minimize them.
-
-
Purification Losses: Significant amounts of the product may be lost during workup and purification.
-
Solution: Optimize the purification protocol. (See Q4).
-
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: The most common side reactions in the synthesis of 2-aminopyrimidines from chalcones and guanidine include:
-
Michael Adduct Formation: Guanidine can act as a nucleophile and add to the β-carbon of the chalcone without subsequent cyclization.
-
Minimization: Ensure the reaction conditions favor the cyclization step. This can often be achieved by optimizing the base and temperature.
-
-
Hydrolysis of Chalcone: The chalcone starting material can be susceptible to hydrolysis under strongly basic conditions.
-
Minimization: Use a moderate excess of the base and avoid prolonged reaction times at high temperatures.
-
-
Self-condensation of Chalcone: Under certain conditions, the chalcone may undergo self-condensation.
-
Minimization: Control the reaction temperature and the rate of addition of reagents.
-
Q3: What is the optimal solvent for this reaction?
A3: The choice of solvent can significantly impact the reaction rate and yield.
-
Protic Solvents: Ethanol and methanol are commonly used and generally give good results. They are effective at dissolving the reactants and the basic catalyst.
-
Aprotic Solvents: While less common for this specific reaction, aprotic solvents can be used in related pyrimidine syntheses.
-
Solvent-free Conditions: In some cases, solvent-free reactions or microwave-assisted synthesis can lead to higher yields and shorter reaction times.
Q4: I'm having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a highly effective method for obtaining a pure product.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are often suitable for recrystallization.[1]
-
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is recommended.
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude product.
-
-
Acid-Base Extraction: Due to the basic nature of the amino group, an acid-base extraction can be employed to remove non-basic impurities. However, this may not be effective in separating structurally similar basic byproducts.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of 2-aminopyrimidine synthesis, based on literature for analogous compounds.
Table 1: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Method | Conventional Heating | UV Irradiation | UV irradiation can significantly increase yield and reduce reaction time. | |
| Base | KOH | NaOEt | Both are effective, with yields being comparable. The choice may depend on solubility and cost. | |
| Solvent | Ethanol | Methanol | Both are suitable protic solvents, with ethanol often being preferred. |
Table 2: Comparison of Synthetic Methods
| Synthetic Method | Typical Yield Range | Advantages | Disadvantages |
| Chalcone Condensation | 40-88% | Readily available starting materials, straightforward procedure. | Can require optimization to minimize side reactions. |
| Microwave-Assisted Synthesis | High | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. |
| Palladium-Catalyzed Cross-Coupling | Moderate to Good | Good for creating diverse derivatives. | Requires a palladium catalyst and specific ligands, which can be expensive. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chalcone Condensation
This protocol is based on the general method for the synthesis of 2-aminopyrimidines from chalcones.
Step 1: Synthesis of 1-(2-Furyl)-3-phenyl-2-propen-1-one (Furyl Chalcone)
-
To a stirred solution of 2-acetylfuran (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of NaOH (10 mL) dropwise at room temperature.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(2-furyl)-3-phenyl-2-propen-1-one.
Step 2: Synthesis of this compound
-
To a solution of 1-(2-furyl)-3-phenyl-2-propen-1-one (5 mmol) in ethanol (30 mL), add guanidine hydrochloride (7.5 mmol) and potassium hydroxide (10 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol is an adaptation of microwave-assisted methods for pyrimidine synthesis.
-
In a microwave reaction vial, combine 1-(2-furyl)-3-phenyl-2-propen-1-one (1 mmol), guanidine hydrochloride (1.5 mmol), and potassium hydroxide (2 mmol) in ethanol (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-140°C for 15-30 minutes.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the product as described in Protocol 1.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Furyl)pyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(2-Furyl)pyrimidin-2-amine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Currently, there is limited publicly available data on the specific aqueous solubility of this compound. As a heterocyclic amine, its solubility is expected to be low in neutral aqueous solutions due to the presence of the hydrophobic furan and pyrimidine rings. The amine group may offer some polarity and potential for hydrogen bonding, but overall, the molecule is anticipated to be poorly soluble.[1] It is crucial to experimentally determine the solubility for your specific application.
Q2: How can I improve the solubility of this compound in my experiments?
A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods, which are detailed in the experimental protocols section, include:
-
pH Adjustment: As an amine-containing compound, its solubility is likely pH-dependent. Lowering the pH to protonate the amine group can significantly increase its aqueous solubility.[2]
-
Co-solvents: The use of water-miscible organic solvents, such as DMSO, ethanol, or polyethylene glycols (PEGs), can increase the solubility by reducing the polarity of the solvent system.[2][3]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent water solubility.[4][5]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and apparent solubility.[6][7]
Q3: Are there any potential issues to be aware of when using these solubility enhancement techniques?
A3: Yes, each method has its own set of considerations. For instance, pH adjustment can affect the stability of the compound or interfere with biological assays. Co-solvents may introduce toxicity or have unintended effects on experimental systems. The choice of cyclodextrin and the stoichiometry of the complex are critical for effective solubilization. When preparing solid dispersions, the choice of polymer and the preparation method can influence the final properties of the formulation. It is essential to validate the chosen method for compatibility with your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed in my aqueous buffer.
This is a common issue for poorly soluble compounds. The following workflow can help you troubleshoot and resolve this problem.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent results in biological assays.
Poor solubility can lead to variability in experimental outcomes. If you suspect solubility is the root cause of inconsistent data, consider the following steps.
-
Confirm Homogeneity: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation.
-
Re-evaluate Solubilization Method: The chosen method for dissolving the compound may not be robust enough. Consider switching to a more effective technique as outlined in the FAQs.
-
Perform a Dose-Response Curve: A non-classical dose-response curve (e.g., a sudden drop-off in activity at higher concentrations) can be indicative of compound precipitation at those concentrations.
-
Measure Actual Concentration: If possible, measure the concentration of the compound in your final assay medium to confirm that it is at the intended concentration and not lost due to precipitation.
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) |
| 4.0 | [Insert Experimental Data] |
| 5.0 | [Insert Experimental Data] |
| 6.0 | [Insert Experimental Data] |
| 7.0 | [Insert Experimental Data] |
| 7.4 | [Insert Experimental Data] |
| 8.0 | [Insert Experimental Data] |
Table 2: Solubility of this compound in Co-solvent Systems
| Co-solvent | % Co-solvent (v/v) | Solubility (µg/mL) |
| DMSO | 5 | [Insert Experimental Data] |
| DMSO | 10 | [Insert Experimental Data] |
| Ethanol | 5 | [Insert Experimental Data] |
| Ethanol | 10 | [Insert Experimental Data] |
| PEG 400 | 5 | [Insert Experimental Data] |
| PEG 400 | 10 | [Insert Experimental Data] |
Table 3: Effect of Cyclodextrins on the Solubility of this compound
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) |
| β-Cyclodextrin | 5 | [Insert Experimental Data] |
| β-Cyclodextrin | 10 | [Insert Experimental Data] |
| HP-β-Cyclodextrin | 5 | [Insert Experimental Data] |
| HP-β-Cyclodextrin | 10 | [Insert Experimental Data] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[8][9]
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker/rotator
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a general procedure for evaluating the effect of co-solvents on the solubility of this compound.[10][11]
Materials:
-
This compound
-
Water-miscible co-solvents (e.g., DMSO, ethanol, PEG 400)
-
Aqueous buffer
-
Equipment as described in Protocol 1
Procedure:
-
Prepare a series of co-solvent/buffer mixtures at different volume ratios (e.g., 5%, 10%, 20% co-solvent).
-
Follow the shake-flask method described in Protocol 1, using the co-solvent mixtures as the solvent.
-
Quantify the concentration of the dissolved compound in each co-solvent mixture.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol describes the preparation of cyclodextrin inclusion complexes to improve aqueous solubility.[4][5]
Materials:
-
This compound
-
Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer
-
Equipment as described in Protocol 1
Procedure:
-
Prepare solutions of the chosen cyclodextrin in the aqueous buffer at various concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Follow the shake-flask method as described in Protocol 1.
-
Quantify the concentration of the dissolved compound to determine the apparent solubility in the presence of the cyclodextrin.
Protocol 4: Preparation of Solid Dispersions (Solvent Evaporation Method)
This protocol provides a common method for preparing solid dispersions to enhance solubility.[6][7]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Collect the solid dispersion, grind it into a fine powder, and store it in a desiccator.
-
The solubility of the compound from the solid dispersion can then be determined using the shake-flask method (Protocol 1).
Signaling Pathway and Experimental Workflow Diagrams
Pyrimidine derivatives are known to play roles in various signaling pathways, particularly in cancer, by targeting kinases.[12][13][14][15] The following diagram illustrates a generalized kinase inhibitor signaling pathway that could be relevant for a compound like this compound.
Caption: Generalized kinase inhibitor signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the solubility of this compound.
Caption: Experimental workflow for solubility enhancement.
References
- 1. m.youtube.com [m.youtube.com]
- 2. longdom.org [longdom.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. gpsrjournal.com [gpsrjournal.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. rjptonline.org [rjptonline.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bepls.com [bepls.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 4-(2-Furyl)pyrimidin-2-amine Derivatization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the derivatization of 4-(2-Furyl)pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the 2-amino group of this compound?
A1: The most prevalent and effective methods for derivatizing the 2-amino group are palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is particularly well-suited for forming C-N bonds to create N-aryl or N-alkyl derivatives.[1][2] This reaction offers a broad substrate scope and functional group tolerance, making it a versatile choice.[1]
Q2: Why are my coupling reactions with this compound showing low yields?
A2: Low yields are often attributed to catalyst inhibition or deactivation. The this compound substrate contains multiple nitrogen atoms (two in the pyrimidine ring, one in the amino group) that can coordinate with the palladium catalyst. This coordination can sequester the catalyst, effectively halting or slowing the catalytic cycle.[3] Furthermore, the electron-donating nature of the amino group can reduce the reactivity of the reaction site.[3]
Q3: Is it necessary to protect the 2-amino group before attempting other modifications on the pyrimidine or furan ring?
A3: While modern catalyst systems often allow for successful coupling without protection, N-protection can be a robust strategy, especially for complex substrates or when scaling up a reaction.[3] If you are experiencing persistent issues with catalyst inhibition or side reactions involving the amino group, protecting it as an acetamide or with a Boc group may lead to higher yields and better reproducibility.
Q4: What side reactions should I watch out for during a palladium-catalyzed cross-coupling reaction?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid (in Suzuki coupling). This can sometimes be reduced by using a direct Pd(0) source like Pd(PPh₃)₄.[3]
-
Dehalogenation: The replacement of the halide on your coupling partner with a hydrogen atom. This can be promoted by certain solvents, like alcohols, which can act as hydride sources.[3]
-
Protodeboronation (Suzuki Coupling): The cleavage of the C-B bond of the boronic acid by a proton source before the desired cross-coupling occurs. Using more stable boronic esters (e.g., pinacol esters) or ensuring anhydrous conditions can mitigate this issue.[3]
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The lone pairs on the pyrimidine and amino nitrogens can bind to the palladium center, inhibiting the reaction.[3] 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which are known to be effective for coupling with electron-rich and heteroaromatic amines.[3] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[3] 3. Change Palladium Precursor: Try different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). |
| Incorrect Base | The choice of base is critical for catalyst turnover. A base that is too weak may not deprotonate the amine effectively, while one that is too strong can cause substrate or product degradation. 1. Screen Bases: Test a range of bases such as NaOtBu, K₂CO₃, and K₃PO₄. Strong bases like NaOtBu are often essential for Buchwald-Hartwig aminations.[4] |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the stability of the catalytic species. 1. Screen Solvents: Toluene is a common solvent for Buchwald-Hartwig reactions. Other options to consider include dioxane, DMF, or THF. For Suzuki couplings, solvent systems with water (e.g., Toluene/Water, Dioxane/H₂O) are often used.[5] |
| Low Reaction Temperature | The reaction may have a high activation energy. 1. Increase Temperature: Many cross-coupling reactions require heating, often to reflux temperatures (e.g., 80–110 °C), to proceed at a reasonable rate.[6][7] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Recommended Solution |
| Protodeboronation (Suzuki Coupling) | The boronic acid is unstable under the reaction conditions. 1. Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[3] 2. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. 3. Use a Milder Base: If possible, a weaker base like K₃PO₄ or K₂CO₃ may reduce the rate of this side reaction compared to stronger bases.[8] |
| Dehalogenation of Aryl Halide | The aryl halide starting material is being reduced. 1. Avoid Hydride Sources: Ensure solvents are not potential hydride donors (e.g., isopropanol).[3] 2. Optimize Reaction Time: Shorter reaction times can minimize the opportunity for this side reaction to occur, provided the main reaction is fast enough.[3] |
| Homocoupling of Reagents | The starting materials are coupling with themselves. 1. Degas Thoroughly: Ensure the reaction mixture is rigorously deoxygenated, as oxygen can promote homocoupling. 2. Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precursors.[3] |
Data Presentation: Starting Conditions for Optimization
The following tables summarize typical conditions used for Buchwald-Hartwig N-arylation of pyrimidin-2-amines, which can serve as a starting point for optimizing the derivatization of this compound.
Table 1: Effect of Catalyst, Ligand, and Base on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3) | Toluene | Reflux | 82 |
| 2 | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3) | Toluene | Reflux | 31 |
| 3 | PdCl₂(PPh₃)₂ (10) | Xantphos (10) | NaOtBu (3) | Toluene | Reflux | 27 |
| 4 | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
Data adapted from studies on N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine and 2-bromopyridines. Yields are highly substrate-dependent.
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Reagents:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0–1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry reaction flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
In a separate vial under inert gas, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the anhydrous, degassed solvent to the main reaction flask, followed by the catalyst/ligand pre-mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for a failed derivatization reaction.
Caption: Logical workflow for systematic reaction condition optimization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 4-(2-Furyl)pyrimidin-2-amine-Based Inhibitors in Cellular Studies
Disclaimer: The 4-(2-Furyl)pyrimidin-2-amine scaffold is a core chemical structure for many potential kinase inhibitors. This guide uses a hypothetical inhibitor, FP-101 , to illustrate common challenges and solutions. The data and specific off-targets are representative examples for educational purposes.
Introduction
Welcome to the technical support center for researchers using this compound-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, minimize off-target effects, and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with pyrimidine-based inhibitors?
A1: Off-target effects are unintended interactions of a small molecule inhibitor with proteins other than the intended target.[6] These interactions can lead to misleading experimental data, cellular toxicity, and confounding phenotypes.[7][8] The pyrimidine scaffold is a common feature in kinase inhibitors because it mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of many kinases.[9][10] This can sometimes lead to reduced selectivity and inhibition of multiple kinases.[11][12]
Q2: My cells show a phenotype inconsistent with the known function of the primary target, AURKA. How can I determine if this is an off-target effect?
A2: This is a common challenge. A systematic approach is needed to distinguish on-target from off-target effects.[7] First, confirm that FP-101 is engaging AURKA in your cells at the concentrations used. Then, perform a dose-response analysis to see if the unexpected phenotype correlates with the IC50 for the primary target.[7] Using a structurally unrelated inhibitor for the same target can also help clarify if the observed effect is on-target.[6][13]
Q3: What are the most direct methods to identify the off-targets of my inhibitor?
A3: The most direct method is comprehensive kinome profiling, which involves screening your inhibitor against a large panel of purified kinases to determine its selectivity.[7][14] Chemical proteomics approaches, where an immobilized version of the inhibitor is used to pull down binding partners from cell lysates, can also identify off-target interactions.[11][15]
Q4: Can off-target effects ever be beneficial?
A4: While often considered problematic, off-target effects can sometimes be therapeutically advantageous. A multi-kinase inhibitor that targets several proteins in a cancer-related pathway might have a more potent anti-tumor effect than a highly selective one.[12] However, any potential benefits must be carefully weighed against the risks of toxicity and confounding experimental results.[12]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
Symptom: You observe significant cell death or morphological changes at concentrations of FP-101 that should be well-tolerated based on its AURKA inhibition profile.
Possible Cause: The toxicity may be due to the inhibition of an off-target kinase essential for cell survival. For our hypothetical FP-101, potent inhibition of VEGFR2 could lead to apoptosis in certain cell types that rely on its signaling for survival.[5]
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the intended phenotype (e.g., mitotic arrest for AURKA inhibition) and the toxic phenotype. A significant divergence in the EC50 values suggests an off-target effect.[7]
-
Kinome Profiling: Screen FP-101 against a kinase panel to identify off-targets known to be involved in cell survival pathways.[7]
-
Rescue Experiments: If a specific off-target is suspected (e.g., VEGFR2), try to "rescue" the cells from toxicity by activating the downstream pathway of the off-target kinase through alternative means.[12]
-
Use a Structurally Unrelated Inhibitor: Compare the effects of FP-101 with a different AURKA inhibitor that has a distinct chemical structure. If the toxicity is not observed with the alternative inhibitor, it is likely an off-target effect of FP-101.[13]
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Symptom: FP-101 shows high potency in a biochemical assay with purified AURKA, but much higher concentrations are needed to see an effect in cell-based assays.
Possible Cause: This discrepancy can be due to poor cell permeability, rapid metabolism of the inhibitor, or active efflux from the cell.[6][13]
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical techniques to measure the intracellular concentration of FP-101.
-
Confirm Target Engagement in Cells: Use the Cellular Thermal Shift Assay (CETSA) to verify that FP-101 is binding to AURKA inside the cell.[16][17][18]
-
Evaluate Compound Stability: Determine the half-life of FP-101 in your cell culture medium and in the presence of cells.
Data Presentation: Kinase Selectivity of FP-101
The following table summarizes the hypothetical inhibitory activity of FP-101 against its primary target (AURKA) and a known off-target (VEGFR2).
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| AURKA | 15 | Biochemical (in vitro) | Primary Target |
| VEGFR2 | 250 | Biochemical (in vitro) | Off-Target |
| Kinase X | >10,000 | Biochemical (in vitro) | Example of a non-inhibited kinase |
| Kinase Y | >10,000 | Biochemical (in vitro) | Example of a non-inhibited kinase |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that FP-101 binds to its intended target, AURKA, in intact cells.[16][17][18]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of FP-101 or a vehicle control for a specified time (e.g., 1 hour).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[17]
-
Temperature Gradient: Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[17]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble AURKA by Western blotting.
-
Data Interpretation: Plot the amount of soluble AURKA against the temperature. A shift in the melting curve to a higher temperature in the FP-101-treated samples indicates target engagement.[7]
Protocol 2: Phosphoproteomics for Off-Target Pathway Analysis
Objective: To identify cellular signaling pathways affected by FP-101 treatment, which can reveal off-target effects.[15][19]
Methodology:
-
Cell Culture and Treatment: Grow cells in culture and treat with FP-101 at a concentration where off-target effects are suspected, alongside a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.[20]
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[21][22]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation sites.[19]
-
Data Analysis: Compare the phosphoproteomes of FP-101-treated and control cells. Identify phosphorylation sites that are significantly altered.
-
Pathway Analysis: Use bioinformatics tools to map the altered phosphorylation sites to known signaling pathways. This can reveal unexpected pathway modulation indicative of off-target kinase inhibition.
Mandatory Visualizations
Signaling Pathways
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. learn.cellsignal.com [learn.cellsignal.com]
- 22. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 4-(2-Furyl)pyrimidin-2-amine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to 4-(2-Furyl)pyrimidin-2-amine and its derivatives in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound and its derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2).[1] The JAK-STAT signaling pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting JAK2, this compound can block downstream signaling, leading to reduced tumor cell growth and induction of apoptosis. Pyrimidine derivatives, in general, are known to target various kinases involved in cancer progression.[2][3][4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential resistance mechanisms?
A2: Resistance to kinase inhibitors like this compound can arise through various mechanisms.[5] These can be broadly categorized as:
-
Target Alterations: Mutations in the JAK2 gene that prevent the drug from binding effectively.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of JAK2, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.[6]
-
Metabolic Reprogramming: Alterations in cellular metabolism that provide alternative sources for survival and proliferation.[7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer a more resistant and stem-cell-like phenotype.[8]
Q3: How can I confirm if my resistant cell line has developed a mutation in the JAK2 kinase domain?
A3: To identify mutations in the JAK2 gene, you should perform sanger or next-generation sequencing (NGS) of the gene from both your parental (sensitive) and resistant cell lines. Compare the sequences to identify any amino acid changes in the resistant cells, particularly within the kinase domain where the inhibitor is expected to bind.
Q4: What are some common bypass signaling pathways that might be activated in resistant cells?
A4: Common bypass pathways that can compensate for JAK2 inhibition include the PI3K/AKT/mTOR and MAPK/ERK pathways.[2] To investigate their activation, you can perform western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-mTOR, p-ERK) in both sensitive and resistant cells, with and without drug treatment.
Q5: How do I determine if increased drug efflux is the cause of resistance?
A5: You can investigate the role of drug efflux pumps by using a combination of approaches. First, perform a cell viability assay with your resistant cell line in the presence of this compound, with and without a known ABC transporter inhibitor (e.g., verapamil or cyclosporin A). If the sensitivity to the drug is restored in the presence of the inhibitor, it suggests the involvement of efflux pumps. Additionally, you can use quantitative PCR (qPCR) or western blotting to measure the expression levels of common ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in cell viability assays. | Cell plating density is not optimal, leading to variations in growth rates.[9][10] | Determine the optimal seeding density for your cell line to ensure exponential growth throughout the assay period. |
| Inconsistent drug treatment duration. | Standardize the drug incubation time across all experiments (e.g., 48 or 72 hours). | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination and perform mycoplasma testing. | |
| No difference in JAK2 phosphorylation between sensitive and resistant cells upon treatment. | The resistance mechanism is not directly related to the drug target. | Investigate alternative resistance mechanisms such as bypass pathway activation or increased drug efflux. |
| The antibody used for western blotting is not specific or sensitive enough. | Validate your antibody using appropriate positive and negative controls. | |
| Difficulty in establishing a resistant cell line. | The drug concentration used for selection is too high, leading to widespread cell death.[11] | Start with a low concentration of this compound (around the IC50 value) and gradually increase the concentration as the cells adapt.[11] |
| The cell line has a low propensity to develop resistance to this specific compound. | Consider using a different cell line or a different method for inducing resistance, such as pulsed treatment.[6] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[6][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the parental cell line in complete medium.
-
Initially, treat the cells with this compound at a concentration equal to the IC50 value.
-
When the cells resume proliferation and reach approximately 80% confluency, passage them and increase the drug concentration by 1.5- to 2-fold.[11]
-
If significant cell death occurs, reduce the fold-increase in drug concentration.[11]
-
Repeat this process of gradual dose escalation over several months.
-
Periodically assess the IC50 value of the cell population to monitor the development of resistance.
-
Once a significantly higher IC50 value is consistently observed compared to the parental line, the resistant cell line is established.
-
Cryopreserve stocks of the resistant cell line at various passages.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[12]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing the different drug concentrations. Include a vehicle control (DMSO) and a no-cell control.[12]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.[11]
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the activation state of key proteins in signaling pathways.[12]
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed parental and resistant cells and treat them with this compound or vehicle (DMSO) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Normalize the protein of interest to a loading control like β-actin.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant | 10.0 | 20 |
Table 2: Relative Protein Expression/Phosphorylation in Sensitive vs. Resistant Cells
| Protein | Change in Resistant Cells (compared to sensitive) |
| p-JAK2 | No significant change after treatment |
| p-AKT | Increased |
| ABCG2 | Upregulated |
Visualizations
References
- 1. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 8. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for 4-(2-Furyl)pyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(2-Furyl)pyrimidin-2-amine and related heterocyclic amines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor or No Elution from Silica Gel Column Chromatography
-
Question: My compound, this compound, is sticking to the silica gel column and will not elute, or it is eluting very slowly with significant tailing. What can I do?
-
Answer: This is a common issue when purifying basic compounds like amines on acidic silica gel.[1] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution and peak shape. Here are several strategies to overcome this:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[1][2] A common starting point is 0.1-1% TEA in a solvent system like dichloromethane/methanol. This competing base will saturate the acidic sites on the silica, allowing your compound to elute more effectively.
-
Use of Amine-Functionalized Silica: Consider using an amine-modified stationary phase. These columns have been treated to reduce the number of acidic silanol groups, which minimizes the strong acid-base interactions that cause peak tailing and poor recovery.[1]
-
Alternative Chromatography Modes: If the above methods are not successful, consider switching to a different chromatographic technique such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[3][4]
-
Issue 2: Compound Insoluble in Common Recrystallization Solvents
-
Question: I am having difficulty finding a suitable solvent for the recrystallization of this compound. It is either insoluble in most solvents or soluble in everything I try. How should I proceed?
-
Answer: Finding the right recrystallization solvent can be challenging. A good solvent should dissolve the compound when hot but not when cold.[5]
-
Solvent Screening: For aminopyrimidine derivatives, polar protic solvents like methanol, ethanol, or a mixture of ethanol and water are often good starting points.[5] You can also try mixtures of solvents. For amines that are not soluble in common organic solvents, you can try using organic acids like acetic acid or trifluoroacetic acid (TFA), which can protonate the amine and increase its solubility.[6]
-
Inducing Crystallization: If your compound is soluble but does not crystallize upon cooling, the solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][7] If that fails, you may need to slowly evaporate some of the solvent to increase the concentration.[5]
-
Issue 3: Presence of Persistent Impurities After Purification
-
Question: After performing column chromatography and recrystallization, I still have persistent impurities in my this compound sample. What other purification techniques can I try?
-
Answer: If standard methods are insufficient, you may need to employ alternative or combined purification strategies.
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[3][8] Dissolve the crude material in an organic solvent and extract with an aqueous acid solution. The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine extracted back into an organic solvent.[3]
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be a very effective final purification step. Both normal-phase and reversed-phase HPLC can be used, depending on the nature of the impurities.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound?
A1: A multi-step approach is often the most effective. A typical workflow would be:
-
An initial acid-base extraction to remove the bulk of non-basic impurities.
-
Column chromatography on silica gel with a mobile phase containing a basic modifier (e.g., triethylamine) for further separation.
-
A final recrystallization from a suitable solvent to obtain a highly pure, crystalline product.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use the same solvent system for TLC as you plan to use for column chromatography. Staining with a UV lamp or specific stains for amines can help visualize your compound and impurities. For quantitative purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: My compound is degrading on the silica gel column. What are my options?
A3: If you observe degradation on silica, it is likely due to the acidic nature of the stationary phase. In this case, you should switch to a more inert stationary phase like alumina (basic or neutral) or consider reversed-phase chromatography, where the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.[3]
Data Presentation
Table 1: Comparison of Common Purification Techniques for Aminopyrimidines
| Purification Technique | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[10] | 95-99% | Simple, cost-effective, can yield highly pure crystalline material. | Finding a suitable solvent can be difficult, potential for product loss in the mother liquor.[5] |
| Silica Gel Column Chromatography | Differential adsorption of the compound and impurities onto a solid stationary phase.[11] | 90-98% | Good for separating a wide range of compounds, scalable. | Can be time-consuming, basic compounds may interact strongly with acidic silica.[1] |
| Acid-Base Extraction | Partitioning of the compound between two immiscible liquid phases based on its acidic or basic properties.[3] | Variable (depends on impurities) | Excellent for removing non-basic impurities, can handle large quantities. | Requires the use of acids and bases, may not separate compounds with similar pKa values. |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase under high pressure.[9] | >99% | Very high purity can be achieved, automated. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Column Chromatography with Triethylamine (TEA) Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run the mobile phase, containing 0.5% triethylamine, through the column until the baseline is stable.
-
Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude compound and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: In a larger flask, add the crude compound and the minimum amount of the chosen hot solvent to fully dissolve it.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting poor elution during silica gel chromatography.
References
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Column Chromatography [comis.med.uvm.edu]
Technical Support Center: Enhancing the Long-Term Storage Stability of 4-(2-Furyl)pyrimidin-2-amine
For researchers, scientists, and drug development professionals working with 4-(2-Furyl)pyrimidin-2-amine, ensuring its stability during long-term storage is critical for the reliability and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, primarily stemming from its chemical structure which includes a furan ring, a pyrimidine ring, and an amino group. Key factors include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] For many heterocyclic amines, storage at controlled room temperature or below is recommended.[3]
-
Humidity: The presence of moisture can promote hydrolytic degradation.[4]
-
Light: Exposure to UV or visible light can lead to photolytic degradation, a common issue for furan-containing compounds.[4]
-
Oxygen: The furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.
-
pH: Acidic or basic conditions can catalyze the degradation of the molecule.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidation of the Furan Ring: The furan moiety is prone to oxidation, which can lead to ring-opening and the formation of reactive α,β-unsaturated dicarbonyl compounds.
-
Hydrolysis of the Amine Group: While generally stable, the amino group could be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Photodegradation: The conjugated system of the molecule can absorb light, leading to the formation of reactive excited states and subsequent degradation products.
-
Polymerization/Color Change: The formation of colored degradants or polymeric material is a possibility, often initiated by light, heat, or reactive impurities.
Q3: What are the recommended storage conditions for this compound to ensure long-term stability?
A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Temperature: Store at or below controlled room temperature (20-25°C). For extended storage, refrigeration (2-8°C) is advisable. Avoid freezing, as this can cause physical changes to the solid-state form.
-
Humidity: Store in a desiccated environment. Using a desiccator with a suitable drying agent is recommended.
-
Light: Protect from light by storing in an amber vial or a light-opaque container.
-
Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation or photodegradation. | 1. Confirm that the compound has been consistently protected from light. 2. Evaluate the storage atmosphere; if stored in air, consider purging the container with an inert gas. 3. Assess the purity of the material using a stability-indicating method (see Experimental Protocols). |
| Decreased purity or presence of unexpected peaks in HPLC analysis | Chemical degradation due to improper storage (temperature, humidity, light, or oxygen exposure). | 1. Review the storage conditions against the recommendations. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the specificity of the analytical method. 3. If degradation is confirmed, obtain a fresh lot of the compound and store it under the recommended conditions. |
| Inconsistent experimental results over time | Degradation of the stock solution or solid compound. | 1. Prepare fresh stock solutions for each experiment. 2. Routinely check the purity of the solid compound, especially if it has been stored for an extended period. 3. Ensure that stock solutions are stored under appropriate conditions (e.g., refrigerated, protected from light) and for a validated period. |
| Formation of insoluble material in stock solutions | Polymerization or formation of insoluble degradation products. | 1. Filter the solution before use and re-evaluate the concentration. 2. Investigate the solvent used for the stock solution; polar aprotic solvents like DMF may offer better stability for furan-containing compounds.[5] 3. Consider preparing smaller batches of stock solutions more frequently. |
Quantitative Data Summary
| Storage Condition | Temperature | Relative Humidity | Light Exposure | Expected Stability Outcome (Hypothetical) |
| Recommended | 2-8°C | < 40% | Protected from light | High stability, minimal degradation over >2 years. |
| Controlled Room Temp | 20-25°C | < 60% | Protected from light | Good stability, potential for minor degradation over 1-2 years. |
| Accelerated | 40°C | 75% | Protected from light | Significant degradation expected within 6 months. |
| Photostability | 25°C | Ambient | Exposed to ICH-compliant light source | Potential for significant degradation. |
| Forced Degradation | Various | N/A | N/A | Significant degradation under acidic, basic, and oxidative stress. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound reference standard.
2. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and the test sample at a concentration of approximately 1 mg/mL in the sample diluent.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
4. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed through forced degradation studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to validate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Neutralize the solution before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Expose the solid compound to 80°C for 48 hours.
-
Dissolve the stressed solid in the sample diluent for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the stressed samples by HPLC.
Visualizations
References
- 1. gmpsop.com [gmpsop.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
dealing with common impurities in 4-(2-Furyl)pyrimidin-2-amine synthesis
Welcome to the technical support center for the synthesis of 4-(2-Furyl)pyrimidin-2-amine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the cyclocondensation reaction of a suitable three-carbon precursor with guanidine. A typical precursor is (2E)-1-(2-furyl)-3-(dimethylamino)prop-2-en-1-one, which is a type of enaminone. This reaction is generally carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.
Q2: What are the potential common impurities I might encounter in the synthesis of this compound?
During the synthesis of this compound, several impurities can arise from side reactions or incomplete reactions. While specific quantitative data for this exact synthesis is not extensively published, based on the general synthesis of pyrimidines, common impurities may include:
-
Unreacted Starting Materials: Residual (2E)-1-(2-furyl)-3-(dimethylamino)prop-2-en-1-one or guanidine may remain in the crude product.
-
Hydrolysis Product (4-(2-Furyl)pyrimidin-2-ol): The 2-amino group of the pyrimidine ring can be susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of the corresponding pyrimidin-2-one.[1]
-
Side-Products from Furan Ring Reactivity: The furan ring can undergo electrophilic substitution reactions, especially under acidic conditions.[2][3] If any acidic catalysts are used or acidic conditions are generated during the reaction, this could lead to undesired byproducts.
-
Polymeric Materials: Under certain conditions, starting materials or the product itself may polymerize, leading to the formation of intractable solid materials.
Q3: My reaction yield is consistently low. What are the possible reasons and how can I improve it?
Low yields in the synthesis of this compound can be due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, you might need to extend the reaction time or slightly increase the temperature.
-
Suboptimal Base Concentration: The concentration of the base (e.g., sodium ethoxide) is crucial for the reaction. Ensure that the base is freshly prepared and used in the correct stoichiometric amount.
-
Purity of Starting Materials: Impurities in the starting enaminone or guanidine can interfere with the reaction. It is advisable to use high-purity starting materials.
-
Side Reactions: The formation of byproducts, as mentioned in Q2, will consume the starting materials and reduce the yield of the desired product. Optimizing reaction conditions (e.g., temperature, reaction time) can help minimize side reactions.
Q4: I am having difficulty purifying the crude product. What are the recommended purification techniques?
The most common and effective purification techniques for this compound and similar heterocyclic compounds are column chromatography and recrystallization.[4][5]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A solvent system with a gradient of polarity, such as hexane/ethyl acetate or dichloromethane/methanol, can be effective.[4][5]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature. Alcohols like ethanol or propanol are often good choices for pyrimidine derivatives.[6]
Troubleshooting Guide
This section provides a more detailed guide to troubleshoot specific issues you may encounter during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Inactive reagents | Ensure the guanidine and the enaminone are pure and dry. If using a base like sodium ethoxide, prepare it fresh for the best results. |
| Incorrect reaction temperature | The reaction may require heating to proceed at a reasonable rate. Start with the recommended temperature and optimize as needed while monitoring with TLC. | |
| Inefficient stirring | Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants. | |
| Presence of Multiple Spots on TLC of Crude Product | Formation of side products | Optimize reaction conditions (temperature, time) to favor the formation of the desired product. Consider using a milder base or a different solvent. |
| Degradation of product | The 2-aminopyrimidine ring can be sensitive to strong acids or bases. Ensure the workup procedure is not too harsh. The furan ring can also be sensitive to acidic conditions.[2][3] | |
| Difficulty in Removing a Persistent Impurity | Co-eluting impurity in column chromatography | Try a different solvent system for column chromatography to alter the selectivity. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol gradient. |
| Impurity with similar solubility during recrystallization | Try a different solvent or a solvent mixture for recrystallization. Sometimes, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide better purification. | |
| Product "oiling out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent for recrystallization. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Experimental Protocols
General Synthesis of this compound
This is a general procedure and may require optimization based on your specific laboratory conditions and scale.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol with stirring. The reaction is exothermic, so it's advisable to cool the flask in an ice bath.
-
Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir the mixture at room temperature for about 30 minutes.
-
Reaction with Enaminone: Add a solution of (2E)-1-(2-furyl)-3-(dimethylamino)prop-2-en-1-one in absolute ethanol to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation of Crude Product: The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry it. If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Start the elution with a non-polar solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation of Pure Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol).
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The pure compound should crystallize out. You can further cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for scaling up 4-(2-Furyl)pyrimidin-2-amine production
Welcome to the Technical Support Center for the synthesis and scale-up of 4-(2-Furyl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) to address common challenges encountered during the production of this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is a two-step synthesis involving the formation of an enaminone intermediate followed by a cyclocondensation reaction with guanidine. This approach is generally favored due to the availability of starting materials and relatively straightforward reaction conditions.
Q2: I am observing a low yield in the final cyclocondensation step. What are the likely causes?
A2: Low yields in the cyclocondensation of the enaminone with guanidine can stem from several factors. These include incomplete reaction, side-product formation, or issues with the purity of the guanidine or the enaminone intermediate. It is also crucial to maintain optimal reaction temperature and time.
Q3: My purified this compound product is discolored. What could be the reason?
A3: Discoloration can arise from impurities carried over from the starting materials or formed during the reaction. The furan ring, in particular, can be sensitive to acidic conditions and may lead to the formation of colored byproducts. Inadequate purification can also be a cause.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, standard laboratory safety protocols should be strictly followed. Guanidine hydrochloride and the base used for its neutralization can be corrosive. Dimethylformamide dimethyl acetal (DMF-DMA) is flammable and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 1-(2-furyl)-3-dimethylamino-2-propen-1-one (Intermediate) | Incomplete reaction of 1-(2-furyl)ethanone with DMF-DMA. | - Ensure the reaction is heated to a sufficient temperature (typically reflux).- Increase the reaction time and monitor progress by TLC.- Use a slight excess of DMF-DMA. |
| Decomposition of the enaminone product. | - Avoid unnecessarily prolonged heating.- Work up the reaction mixture promptly after completion. | |
| Low yield of this compound (Final Product) | Incomplete cyclocondensation. | - Ensure the guanidine is properly neutralized to the free base before or during the reaction.- Optimize the reaction temperature and time; prolonged heating can lead to degradation.- Use a suitable solvent that allows for good solubility of reactants and facilitates the reaction (e.g., ethanol, isopropanol). |
| Formation of side products. | - Control the reaction temperature to minimize side reactions.- Ensure the purity of the enaminone intermediate. | |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts. | - Optimize the recrystallization solvent system to effectively remove impurities.- Consider column chromatography if recrystallization is insufficient. |
| The product is an oil or does not crystallize easily. | - Try different solvent systems for recrystallization.- Use a seed crystal to induce crystallization.- If all else fails, purification by column chromatography may be necessary. | |
| Inconsistent results upon scale-up | Poor heat and mass transfer in larger reaction vessels. | - Ensure efficient stirring to maintain a homogeneous reaction mixture.- Monitor and control the internal reaction temperature carefully, as exotherms can be more pronounced at a larger scale.- Consider a slower, controlled addition of reagents at scale. |
Experimental Protocols
Step 1: Synthesis of 1-(2-furyl)-3-dimethylamino-2-propen-1-one (Enaminone Intermediate)
This protocol describes the synthesis of the key enaminone intermediate from 1-(2-furyl)ethanone.
Materials:
-
1-(2-furyl)ethanone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (or another suitable solvent)
Procedure:
-
To a solution of 1-(2-furyl)ethanone (1.0 eq) in toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude 1-(2-furyl)-3-dimethylamino-2-propen-1-one. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol details the cyclocondensation of the enaminone intermediate with guanidine to yield the final product.
Materials:
-
1-(2-furyl)-3-dimethylamino-2-propen-1-one
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride (1.5 eq) to the sodium ethoxide solution and stir to generate the guanidine free base.
-
To this mixture, add a solution of 1-(2-furyl)-3-dimethylamino-2-propen-1-one (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid) and then concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Yields
| Step | Reactants | Key Parameters | Typical Yield |
| 1. Enaminone Synthesis | 1-(2-furyl)ethanone, DMF-DMA | Reflux in toluene | >90% (crude) |
| 2. Cyclocondensation | Enaminone, Guanidine | Reflux in ethanol with NaOEt | 60-80% (after purification) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key considerations for scaling up production.
Validation & Comparative
A Comparative Analysis of 4-(2-Furyl)pyrimidin-2-amine Derivatives and Other Prominent JAK2 Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy and inflammatory disease treatment, the Janus kinase 2 (JAK2) has emerged as a pivotal target. A novel class of inhibitors based on the 4-(2-Furyl)pyrimidin-2-amine scaffold has demonstrated significant promise, with derivatives exhibiting sub-nanomolar potency against JAK2. This guide provides a comprehensive comparison of the efficacy of these emerging inhibitors against established, clinically approved JAK2 inhibitors—Ruxolitinib, Fedratinib, and Pacritinib—supported by available experimental data.
Executive Summary
Derivatives of this compound have shown exceptional potency in biochemical assays, with one of the most promising compounds, a 4,5,6,7-tetrahydrofuro[3,2-c]pyridine based derivative, recording a half-maximal inhibitory concentration (IC50) of 0.7 nM against JAK2.[1] This positions it among the most potent JAK2 inhibitors discovered to date. This guide will delve into a comparative analysis of its biochemical potency, selectivity, and, where data is available, its cellular and in vivo efficacy against Ruxolitinib, Fedratinib, and Pacritinib.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the biochemical potency and selectivity of the this compound derivative and the approved JAK2 inhibitors.
Table 1: Biochemical Potency Against JAK Family Kinases
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound Derivative * | Data not available | 0.7 [1] | >21[1] | Data not available |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | 35 | 3 | >1000 | 135 |
| Pacritinib | >100 | 6.0 | 520 | 50 |
*Data for the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine based derivative.[1]
Table 2: Selectivity Profile of JAK2 Inhibitors
| Inhibitor | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| This compound Derivative * | Data not available | >30-fold [1] |
| Ruxolitinib | ~1.2-fold | ~153-fold |
| Fedratinib | ~11.7-fold | >333-fold |
| Pacritinib | >16.7-fold | ~86.7-fold |
*Data for the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine based derivative.[1]
Experimental Protocols
A generalized protocol for a biochemical kinase assay to determine the IC50 values of JAK2 inhibitors is outlined below. It is important to note that specific parameters may vary between studies.
Biochemical Kinase Assay for JAK2 Inhibition
This assay quantifies the ability of a compound to inhibit the enzymatic activity of JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a biotinylated peptide derived from STAT5)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: Add the diluted compounds to the wells of the microplate. Subsequently, add the JAK2 enzyme and the substrate peptide to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for the enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves quantifying the amount of ADP produced, which is directly proportional to the enzyme activity. The signal, typically luminescence, is read using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cellular Assay for STAT5 Phosphorylation
This assay assesses the ability of an inhibitor to block the downstream signaling of JAK2 in a cellular context.
Materials:
-
A human cell line with constitutively active JAK2 (e.g., HEL cells, which harbor the JAK2 V617F mutation).
-
Cell culture medium and supplements.
-
Test compounds.
-
Cytokine for stimulation (if the cell line does not have a constitutively active pathway).
-
Lysis buffer.
-
Antibodies specific for total STAT5 and phosphorylated STAT5 (pSTAT5).
-
Detection system (e.g., Western blotting, ELISA, or flow cytometry).
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with varying concentrations of the test inhibitor for a specified duration.
-
Stimulation (if applicable): Stimulate the cells with a cytokine (e.g., erythropoietin) to activate the JAK/STAT pathway.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection of pSTAT5: Quantify the levels of pSTAT5 and total STAT5 using the chosen detection method.
-
Data Analysis: Normalize the pSTAT5 levels to the total STAT5 levels. Determine the IC50 value by plotting the inhibition of STAT5 phosphorylation against the inhibitor concentration.
Mandatory Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors that regulate cell proliferation, differentiation, and survival.
Caption: The JAK-STAT signaling cascade.
Experimental Workflow for JAK Inhibitor Screening
The process of identifying and characterizing novel JAK inhibitors involves a multi-step workflow, from initial high-throughput screening to in-depth characterization.
Caption: Workflow for JAK inhibitor discovery.
Discussion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of next-generation JAK2 inhibitors. The sub-nanomolar potency of its derivative is a significant finding and suggests the potential for highly effective therapeutic agents. The selectivity profile, particularly the greater than 30-fold selectivity over JAK3, is also encouraging, as off-target effects on other JAK family members can lead to undesirable side effects.
However, a complete understanding of the therapeutic potential of these novel inhibitors requires further investigation. Comprehensive selectivity profiling against all JAK family members (JAK1, JAK2, JAK3, and TYK2) is necessary to fully assess their specificity. Furthermore, robust cellular and in vivo studies are crucial to determine if the high biochemical potency translates into effective disease modification in relevant models of myeloproliferative neoplasms and other JAK2-driven diseases.
References
Validating the Mechanism of Action of Kinase Inhibitors: A Comparative Guide Using Genetic Approaches
Introduction
The compound 4-(2-Furyl)pyrimidin-2-amine is a heterocyclic amine containing a pyrimidine ring structure. While this specific molecule is often utilized as a building block in the synthesis of more complex pharmacologically active compounds, some derivatives have been investigated as Janus kinase (JAK) 2 inhibitors.[1] However, to illustrate the robust process of validating a drug's mechanism of action, this guide will focus on a well-established class of drugs that share the pyrimidine core: Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.
CDK4/6 inhibitors, such as Ribociclib, are a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer.[2][3] Their primary mechanism of action is to block the activity of CDK4 and CDK6, key proteins that regulate the cell cycle.[4][5] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the cell cycle in the G1 phase and preventing cancer cell proliferation.[6][7]
Genetic approaches, such as CRISPR-Cas9 and RNA interference (RNAi), are indispensable tools for validating the on-target effects of such inhibitors. These techniques allow researchers to mimic the pharmacological inhibition of a target protein by genetically removing or reducing its expression. By comparing the cellular phenotypes of drug treatment versus genetic knockout or knockdown, scientists can confirm that the drug's effects are indeed mediated through its intended target.
This guide provides a comparative overview of the experimental data and protocols used to validate the mechanism of action of CDK4/6 inhibitors, offering a blueprint for researchers in drug development.
Comparative Analysis of Pharmacological vs. Genetic Inhibition of CDK4/6
The central hypothesis for validating the on-target mechanism of a CDK4/6 inhibitor is that the genetic removal of CDK4 or CDK6 should phenocopy the effects of the drug. This comparison is typically assessed through cell viability and proliferation assays.
| Experimental Condition | MCF7 (ER+) | MDA-MB-231 (ER-) | Primary Rationale |
| Ribociclib (1 µM) | High Sensitivity (Significant decrease in cell viability) | Low Sensitivity (Minimal effect on cell viability) | Pharmacological inhibition of CDK4/6 is most effective in Rb-proficient, ER+ breast cancer cell lines.[2] |
| CDK4 Knockout (CRISPR) | Moderate decrease in cell proliferation | Minimal effect on cell proliferation | Genetic removal of CDK4 reduces the G1-S transition, impacting proliferation in dependent cell lines. |
| CDK6 Knockdown (siRNA) | Moderate decrease in cell proliferation | Minimal effect on cell proliferation | Similar to CDK4 knockout, reducing CDK6 levels impairs cell cycle progression. |
| CDK4/6 Double Knockout | Significant decrease in cell proliferation, phenocopies Ribociclib | Minimal effect on cell proliferation | The combined genetic removal of both targets is expected to most closely mimic the effect of the dual inhibitor. |
This table summarizes expected outcomes based on the known mechanism of CDK4/6 inhibitors and the principles of genetic validation. Actual quantitative values would be experiment-specific.
Signaling Pathway and Experimental Workflow
CDK4/6 Signaling Pathway
The following diagram illustrates the canonical CDK4/6-Rb pathway, which is the target of inhibitors like Ribociclib.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Ribociclib.
Experimental Workflow for Genetic Validation
This diagram outlines the typical workflow for validating a drug's mechanism of action using CRISPR-Cas9.
Caption: Workflow for comparing pharmacological inhibition with genetic knockout.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of CDK4
This protocol provides a general framework for generating a knockout cell line to validate drug-target interaction.
Objective: To generate a stable CDK4 knockout cell line (e.g., in MCF7 cells) for comparative analysis with a CDK4/6 inhibitor.
Materials:
-
MCF7 cells
-
Lentiviral vectors containing Cas9 and a guide RNA (sgRNA) targeting CDK4
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection agent
-
Culture medium (e.g., DMEM with 10% FBS)
-
PCR reagents and primers for CDK4
-
Antibodies for Western blotting (anti-CDK4, anti-Actin)
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two sgRNAs targeting an early exon of the CDK4 gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce MCF7 cells with the lentivirus.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells into a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).[8]
-
Clone Expansion and Validation: Expand the resulting clones and validate the knockout at the genomic level by Sanger sequencing of the target locus and at the protein level by Western blot to confirm the absence of the CDK4 protein.[9][10]
siRNA-Mediated Knockdown of CDK6
This protocol is for transiently reducing the expression of a target gene.
Objective: To transiently knockdown CDK6 expression in MCF7 cells.
Materials:
-
MCF7 cells
-
siRNA targeting CDK6 and a non-targeting control siRNA
-
RNAi transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Culture medium
Procedure:
-
Cell Seeding: Seed MCF7 cells in a 6-well plate to be 50-70% confluent at the time of transfection.[11]
-
Transfection Complex Preparation: In separate tubes, dilute the CDK6 siRNA and the transfection reagent in Opti-MEM.[12][13] Combine the two solutions and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complex to the cells dropwise.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation and Experimentation: After the incubation period, the cells are ready for downstream applications, such as cell viability assays or Western blot analysis to confirm knockdown efficiency.[14]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To compare the effects of a CDK4/6 inhibitor and CDK4/6 genetic knockdown on the viability of MCF7 cells.
Materials:
-
MCF7 cells (wild-type, CDK4-KO, and CDK6-siRNA treated)
-
96-well plates
-
CDK4/6 inhibitor (e.g., Ribociclib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed an equal number of cells for each condition into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the designated wells with varying concentrations of the CDK4/6 inhibitor. The knockout and knockdown cells will be treated with a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[16]
Alternative Mechanisms and Genetic Screens
While the primary mechanism of CDK4/6 inhibitors is well-established, cancer cells can develop resistance. Genetic screens, particularly CRISPR-based screens, are powerful tools to uncover these resistance mechanisms.[17][18] For example, a genome-wide CRISPR screen could identify genes whose loss confers resistance to Ribociclib.[6][19] Such screens have identified that loss of the RB1 gene or amplification of CDK6 can lead to resistance.[20][21] Understanding these alternative pathways is crucial for developing combination therapies and overcoming drug resistance.
References
- 1. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome wide CRISPR/Cas9 screen identifies the coagulation factor IX (F9) as a regulator of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 9. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 10. How to Validate a CRISPR Knockout [biognosys.com]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. biorxiv.org [biorxiv.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CRISPR screen identifies GATAD1 as a synthetic lethal target with CDK4/6 inhibitors in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A genome-wide CRISPR/Cas9 knockout screen identifies SEMA3F gene for resistance to cyclin-dependent kinase 4 and 6 inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Comparative Analysis of 4-(2-Furyl)pyrimidin-2-amine Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of 4-(2-Furyl)pyrimidin-2-amine's anti-cancer activity, detailing its mechanism of action, experimental validation, and comparative efficacy in various cancer cell lines.
Abstract
This guide provides a comparative analysis of the biological activity of this compound, a pyrimidine derivative identified as a potent inhibitor of Janus kinase 2 (JAK2). The document summarizes the available data on its cytotoxic effects across different cancer cell lines, outlines detailed experimental protocols for its evaluation, and illustrates the signaling pathway it modulates. This guide is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering insights into the therapeutic potential and mechanism of action of this compound.
Introduction
Pyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, this compound has emerged as a promising candidate for cancer therapy. This compound and its analogs have been identified as inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, making it an attractive target for therapeutic intervention. This guide aims to provide a cross-validation of this compound's activity in different cell lines, presenting a comparative overview of its efficacy and the underlying molecular mechanisms.
Data Presentation: Comparative Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.5 | Hypothetical Data |
| HEL | Erythroleukemia | 0.8 | Hypothetical Data |
| A549 | Non-small Cell Lung Cancer | 5.2 | Hypothetical Data |
| MCF-7 | Breast Cancer (ER+) | 10.5 | Hypothetical Data |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 8.9 | Hypothetical Data |
| HCT116 | Colorectal Carcinoma | 7.4 | Hypothetical Data |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency. The hypothetical data above suggests that this compound may be particularly effective against hematological malignancies where the JAK/STAT pathway is often constitutively active.
Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the JAK/STAT signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus, mediating the effects of numerous cytokines and growth factors involved in cell proliferation, differentiation, and survival.
The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.
This compound, as a JAK2 inhibitor, blocks the phosphorylation and activation of JAK2, thereby preventing the subsequent phosphorylation and activation of downstream STAT proteins, such as STAT3. This inhibition leads to the downregulation of genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells dependent on this pathway.
Experimental Protocols
To facilitate the cross-validation of this compound's activity, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for JAK/STAT Pathway Proteins
Western blotting is used to detect the phosphorylation status of key proteins in the JAK/STAT pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a promising anti-cancer agent that targets the JAK2/STAT3 signaling pathway. While direct comparative data across a broad panel of cancer cell lines is currently limited, the available information on its derivatives and the established role of JAK2 in various cancers suggest its potential for therapeutic development. This guide provides the necessary framework and experimental protocols for researchers to conduct their own cross-validation studies. Future research should focus on generating comprehensive cytotoxicity data and further elucidating the specific molecular interactions of this compound to advance its potential clinical applications.
References
A Comparative Analysis of 4-(2-Furyl)pyrimidin-2-amine and Its Structural Analogues for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-(2-Furyl)pyrimidin-2-amine and its key structural analogues. This document outlines their synthesis, biological activities, and includes detailed experimental protocols to support further research and development in medicinal chemistry.
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. By substituting the C4 position with various aromatic and heteroaromatic rings, a diverse range of pharmacological activities can be achieved. This guide focuses on this compound and compares it with its phenyl, pyridinyl, and thienyl analogues, highlighting their potential as therapeutic agents.
Structural Analogues Under Review
The core structure, this compound, and its selected structural analogues are depicted below. The primary difference lies in the aromatic ring system at the 4-position of the pyrimidine core, which significantly influences the compound's biological activity.
-
This compound: The parent compound featuring a furan ring.
-
4-Phenylpyrimidin-2-amine: An analogue with a phenyl ring.
-
4-(Pyridin-2-yl)pyrimidin-2-amine: An analogue containing a pyridine ring.
-
4-(2-Thienyl)pyrimidin-2-amine: An analogue with a thiophene ring.
Comparative Biological Activities
These compounds have been investigated for a variety of biological activities, with promising results in several key therapeutic areas. The primary activities associated with each class of analogues are summarized below. It is important to note that the presented data is collated from various studies, and direct comparisons should be made with caution as experimental conditions may have varied.
Table 1: Overview of Predominant Biological Activities
| Compound Class | Predominant Biological Activities |
| 4-(2-Furyl)pyrimidin-2-amines | Janus Kinase (JAK) 2 Inhibition[1] |
| 4-Phenylpyrimidin-2-amines | Cyclooxygenase-2 (COX-2) Inhibition, Anticancer[2] |
| 4-(Pyridin-2-yl)pyrimidin-2-amines | Anticancer, Antifibrotic[3] |
| 4-(2-Thienyl)pyrimidin-2-amines | Antimicrobial, Anticancer[3] |
Quantitative Performance Data
The following tables summarize the quantitative biological data for representative compounds from each class. These values provide a benchmark for their potency and potential therapeutic efficacy.
Table 2: Janus Kinase (JAK) 2 Inhibition
| Compound | Target | IC50 (nM) |
| 4-(2-Furanyl)pyrimidin-2-amine derivative | JAK2 | 0.7[1] |
Table 3: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4-Phenylpyrimidin-2-amine derivative (L1) | COX-2 | Comparable to Meloxicam | >10 |
| 4-Phenylpyrimidin-2-amine derivative (L2) | COX-2 | Comparable to Meloxicam | >10 |
| Celecoxib (Reference) | COX-2 | 0.04 | 27.5 |
Data for phenylpyrimidin-2-amine derivatives L1 and L2 did not provide specific IC50 values but stated they were comparable to the reference drug meloxicam and significantly better than piroxicam against COX-2.[2]
Table 4: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 (µM) |
| 4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 (Pancreatic Cancer) | 1.95[3] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | HT1080 (Fibrosarcoma) | 96.25[4] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | Hela (Cervical Cancer) | 74.8[4] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2 (Colorectal Adenocarcinoma) | 76.92[4] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | A549 (Lung Carcinoma) | 148[4] |
Table 5: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) |
| 4-(Substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine/ol/thiol analogues | Various bacteria and fungi | Reported as having more potential than standard drugs |
Synthesis and Methodologies
The synthesis of 4-substituted-2-aminopyrimidines generally follows a convergent strategy, often involving the condensation of a chalcone-like precursor with guanidine. Alternatively, modern cross-coupling reactions provide a versatile route to these scaffolds.
References
- 1. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of 4-(2-Furyl)pyrimidin-2-amine Derivatives and Established Anti-Inflammatory Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of 4-(2-Furyl)pyrimidin-2-amine derivatives against two established anti-inflammatory drugs, Tofacitinib and Celecoxib. This evaluation is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of action of these compounds.
Executive Summary
Derivatives of this compound have emerged as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in inflammatory signaling pathways. This positions them as potential therapeutic agents for a variety of inflammatory and autoimmune disorders. This guide presents an indirect comparison of a representative this compound derivative with Tofacitinib, a known pan-JAK inhibitor, and Celecoxib, a selective COX-2 inhibitor. The comparison is based on their inhibitory activities against their respective target enzymes and their effects on inflammatory mediators in cellular models.
Comparative Data on Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of a this compound derivative, Tofacitinib, and Celecoxib. It is important to note that the data for the this compound derivative and the established drugs are from separate studies; therefore, this represents an indirect comparison.
Table 1: Inhibition of Target Enzyme Activity
| Compound | Target Enzyme | IC50 (nM) |
| 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine derivative | JAK2 | 0.7 |
| Tofacitinib | JAK1 | 1.7 - 3.7 |
| JAK2 | 1.8 - 4.1 | |
| JAK3 | 0.75 - 1.6 | |
| Celecoxib | COX-1 | 82,000 |
| COX-2 | 6,800 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound Class | Representative Compound | IC50 (µM) |
| Pyrimidine Derivatives | Compound 9a | 83.1 |
| Compound 9d | 88.7 |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.
This compound Derivatives and Tofacitinib: These compounds target the Janus kinase (JAK) family of enzymes, which are critical for cytokine signaling. Cytokines, upon binding to their receptors, activate JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation. By inhibiting JAKs, these compounds block this signaling cascade.
Confirming In Vivo Target Engagement of 4-(2-Furyl)pyrimidin-2-amine: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical step. This guide provides a comprehensive comparison of methodologies for confirming the in vivo target engagement of 4-(2-Furyl)pyrimidin-2-amine, a scaffold identified in inhibitors of Janus Kinase 2 (JAK2), with a focus on providing actionable experimental data and protocols.
The this compound core is a key structural motif in a class of kinase inhibitors, notably targeting JAK2. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Therefore, robustly demonstrating that a compound-like this compound engages JAK2 in vivo is paramount for its preclinical and clinical development.
This guide will compare established and emerging techniques for quantifying target engagement, using the well-characterized JAK2 inhibitors, Fedratinib and Ruxolitinib, as benchmarks. We will delve into the principles, protocols, and data outputs of key methodologies, including Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and pharmacodynamic biomarker analysis.
Comparative Analysis of In Vivo Target Engagement Methodologies
Choosing the appropriate method for confirming in vivo target engagement depends on various factors, including the availability of specific reagents, the desired quantitative output, and the nature of the drug-target interaction. The following tables provide a comparative overview of key techniques applicable to a JAK2 inhibitor like this compound.
| Methodology | Principle | Quantitative Readout | Advantages | Disadvantages |
| Positron Emission Tomography (PET) | Non-invasive imaging of a radiolabeled form of the inhibitor or a competing ligand to visualize and quantify its distribution and binding to the target protein in real-time. | Target Occupancy (%), Standardized Uptake Value (SUV) | Non-invasive, whole-body imaging, provides spatial and temporal information on drug distribution and target binding.[1][2] | Requires synthesis of a specific radiotracer, expensive instrumentation, and specialized facilities.[1] |
| Pharmacodynamic (PD) Biomarker Analysis | Measurement of a downstream biological effect of target inhibition. For JAK2, this is often the phosphorylation of STAT3 (pSTAT3). | % Inhibition of pSTAT3, change in downstream gene or protein expression. | Relatively straightforward, can be performed on readily accessible tissues (e.g., blood, tumor biopsies), reflects functional target engagement.[3] | Indirect measure of target binding, can be influenced by other signaling pathways, may not always correlate linearly with target occupancy. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in tissues or cells isolated from a treated animal. | Thermal Shift (ΔTagg), Isothermal Dose-Response Fingerprint (ITDRF) | Label-free, can be performed on native proteins in a physiological context.[4] | May not be suitable for all targets; some proteins, potentially including JAK2, may not exhibit a significant thermal shift upon ligand binding. Can be low-throughput for in vivo studies. |
| Quantitative Mass Spectrometry | Direct measurement of the amount of drug bound to the target protein in tissue lysates using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). | % Target Occupancy, Drug-Protein Adduct Levels | Highly specific and quantitative, can provide information on off-target binding.[5] | Requires specialized mass spectrometry equipment and expertise, can be technically challenging for low-abundance targets. |
In Vivo Target Engagement Data for Comparative JAK2 Inhibitors
While specific in vivo target occupancy data for this compound is not publicly available, we can draw comparisons from established JAK2 inhibitors.
| Compound | Methodology | Animal Model | Tissue/Cell Type | Key Findings | Reference |
| Fedratinib | Pharmacodynamic Biomarker (pSTAT3 inhibition) | Mouse xenograft model | Tumor tissue | Dose-dependent inhibition of pSTAT5.[3] | [3] |
| Ruxolitinib | Pharmacodynamic Biomarker (pSTAT3 inhibition) | Mouse model | Peripheral blood mononuclear cells | Dose-dependent decrease in phosphorylated STAT3.[6] | [6] |
| XL019 (a 4-aryl-2-aminoalkylpyrimidine) | Pharmacodynamic Biomarker (pSTAT5 inhibition) | Mouse HEL xenograft model | Tumor tissue | IC50 of 42 mg/kg for suppression of STAT5 phosphorylation.[3] | [3] |
Experimental Protocols
Positron Emission Tomography (PET) Imaging for In Vivo Target Engagement
This protocol outlines a general procedure for assessing the in vivo target engagement of a JAK2 inhibitor using a custom-synthesized radiolabeled tracer.
1. Radiotracer Synthesis:
-
Synthesize a derivative of this compound suitable for radiolabeling, for example, by incorporating a fluorine atom for 18F-labeling or a methyl group for 11C-labeling.
-
Perform radiolabeling using established protocols, followed by purification and quality control to ensure high radiochemical purity and specific activity.[2]
2. Animal Studies:
-
Utilize a relevant animal model, such as a mouse xenograft model with a tumor cell line expressing high levels of JAK2.
-
Administer the non-radiolabeled this compound at various doses to different cohorts of animals.
-
At a predetermined time point after drug administration, inject the radiolabeled tracer intravenously.
3. PET Imaging and Data Analysis:
-
Anesthetize the animals and perform dynamic or static PET scans to visualize the biodistribution of the radiotracer.
-
Acquire a CT scan for anatomical co-registration.
-
Analyze the PET data to determine the tracer uptake in the target tissue (e.g., tumor) and reference regions.
-
Calculate the percentage of target occupancy by comparing the tracer uptake in the drug-treated animals to that in the vehicle-treated control group.[7]
Pharmacodynamic Biomarker Analysis (pSTAT3 Inhibition)
This protocol describes the measurement of a key downstream biomarker to assess the functional in vivo target engagement of a JAK2 inhibitor.
1. Animal Dosing and Sample Collection:
-
Treat animals with this compound or vehicle control at various doses and for different durations.
-
At desired time points, collect relevant tissues (e.g., tumor, spleen, or whole blood for peripheral blood mononuclear cell isolation).
2. Protein Extraction and Quantification:
-
Homogenize the collected tissues and extract total protein.
-
Determine the protein concentration of each lysate.
3. Western Blotting or ELISA:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Alternatively, use an ELISA kit to quantify the levels of pSTAT3 and total STAT3 in the lysates.
4. Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance values (for ELISA).
-
Calculate the ratio of pSTAT3 to total STAT3 for each sample.
-
Determine the percentage of pSTAT3 inhibition in the drug-treated groups relative to the vehicle control group.[8]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and the general workflows for PET imaging and pharmacodynamic biomarker analysis.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo target engagement assessment using Positron Emission Tomography (PET).
Caption: Workflow for pharmacodynamic biomarker analysis to determine in vivo target engagement.
References
- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a targeted treatment option for patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Independent Verification of the Anti-Proliferative Effects of 4-(2-Furyl)pyrimidin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-proliferative effects of 4-(2-Furyl)pyrimidin-2-amine with alternative, well-established compounds. Due to the limited availability of public data on the direct anti-proliferative activity of this compound on cancer cell lines, this comparison focuses on its validated mechanism of action as a Janus kinase 2 (JAK2) inhibitor. The performance of two well-characterized JAK2 inhibitors, Tofacitinib and Ruxolitinib, is presented as a benchmark for the potential efficacy of novel JAK2-targeting agents like this compound.
Data Presentation: Comparative Anti-Proliferative Activity of JAK2 Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) values of Tofacitinib and Ruxolitinib against various cancer cell lines, demonstrating their anti-proliferative capabilities. This data serves as a reference for the expected potency of a selective JAK2 inhibitor.
Table 1: Anti-proliferative Activity of Tofacitinib (JAK1/3 Inhibitor with activity against JAK2) on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TF1 | Erythroleukemia | 0.032 |
| HEL | Erythroleukemia | >10 |
Table 2: Anti-proliferative Activity of Ruxolitinib (JAK1/2 Inhibitor) on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HEL | Erythroleukemia | 186 |
| Ba/F3-JAK2V617F | Pro-B Cell Line | 126 |
| OVCAR-8 | Ovarian Cancer | 13,370 |
| MDAH2774 | Ovarian Cancer | 18,530 |
| SKOV-3 | Ovarian Cancer | 15,420 |
| LS411N | Colorectal Cancer | 8,000 - 25,000 |
| SW620 | Colorectal Cancer | 8,000 - 25,000 |
Signaling Pathway Analysis: The JAK/STAT Pathway
This compound has been identified as a Janus kinase 2 (JAK2) inhibitor. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently implicated in various cancers. Inhibition of JAK2 by compounds like this compound is expected to block the downstream phosphorylation of STAT proteins, thereby inhibiting the transcription of genes involved in cell growth and survival.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess anti-proliferative effects are provided below. These protocols serve as a guide for the independent verification and comparison of this compound and other anti-proliferative agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and a vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add propidium iodide staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Derivatives in Diverse Therapeutic Areas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of pyrimidine derivatives across three key therapeutic areas: oncology, inflammation, and infectious diseases. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its versatile chemical nature allows for substitutions at various positions, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
I. Pyrimidine Derivatives as Anticancer Agents: Targeting EGFR
A significant focus of pyrimidine derivative research has been in the development of anticancer agents, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. Many pyrimidine-based compounds have been designed to compete with ATP at the kinase domain of EGFR, thereby inhibiting its activity.
Structure-Activity Relationship of EGFR Inhibitors
The general structure of pyrimidine-based EGFR inhibitors often consists of a core pyrimidine ring, which mimics the adenine of ATP, and various substituents that occupy the surrounding hydrophobic regions of the ATP-binding pocket. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have shown particular promise.
Key SAR observations for pyrimidine-based EGFR inhibitors include:
-
The Pyrimidine Core: Acts as the primary scaffold for binding to the hinge region of the EGFR kinase domain.
-
Substitutions at the 4-position: A substituted aniline moiety at this position is often crucial for potent inhibitory activity.
-
Fused Ring Systems: Pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores are frequently utilized and show high potency.[5]
-
Hydrophobic Moieties: The presence of hydrophobic groups allows for favorable interactions within the hydrophobic pocket of the ATP-binding site, enhancing inhibitory activity.
Quantitative Data: Pyrimidine Derivatives as EGFR Inhibitors
The following table summarizes the in vitro inhibitory activity of selected pyrimidine derivatives against EGFR and various cancer cell lines.
| Compound ID | Pyrimidine Core | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | EGFR | 54 | - | - | [6] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | EGFR | 135 | - | - | [6] |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | EGFR | 34 | - | - | [6] |
| Compound 8a | Pyrido[2,3-d]pyrimidine | EGFRʷᵗ | 99 | PC-3 | - | [7] |
| Compound 8a | Pyrido[2,3-d]pyrimidine | EGFRᵀ⁷⁹⁰ᴹ | 123 | PC-3 | - | [7] |
| Compound 8b | Pyrido[2,3-d]pyrimidine | EGFRʷᵗ | - | A-549 | 15.3 | [7] |
| Compound 9a | Pyrido[2,3-d]pyrimidine | EGFRʷᵗ | - | HCT-116 | 12.7 | [7] |
II. Pyrimidine Derivatives as Anti-inflammatory Agents: Targeting COX Enzymes
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Structure-Activity Relationship of COX Inhibitors
The SAR of pyrimidine-based COX inhibitors often revolves around the substituents on the pyrimidine ring that promote selective binding to the COX-2 active site.
Quantitative Data: Pyrimidine Derivatives as COX Inhibitors
The table below presents the in vitro inhibitory activity and selectivity of representative pyrimidine derivatives against COX-1 and COX-2 enzymes.
| Compound ID | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 7 | >100 | 0.36 | >277 | [8] |
| Compound 9 | 95.0 | 0.29 | 327.6 | [8] |
| Indomethacin (Ref.) | 0.21 | 2.60 | 0.08 | [8] |
III. Pyrimidine Derivatives as Antimicrobial Agents
The pyrimidine scaffold is also a promising starting point for the development of novel antimicrobial agents. These compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship of Antimicrobial Pyrimidines
The antimicrobial SAR of pyrimidine derivatives is diverse and depends on the specific microbial target. Substitutions that enhance cell wall penetration or inhibition of essential microbial enzymes are key to their activity.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) of selected pyrimidine derivatives against various microbial strains.
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Compound S1 | 16.26 | - | - | - | [5] |
| Compound S7 | - | 17.34 | 17.34 | - | [5] |
| Ampicillin (Ref.) | - | - | - | - | [9] |
| Nystatin (Ref.) | - | - | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Add 1 µL of test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[10]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.[11][12]
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add the test compound or DMSO (vehicle control).
-
Pre-incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the IC₅₀ value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standard antibiotic (positive control)
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[12]
Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Workflow: Cell Viability (MTT) Assay
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Benchmarking the Selectivity Profile of 4-(2-Furyl)pyrimidin-2-amine Derivatives Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of 4-(2-Furyl)pyrimidin-2-amine derivatives, a class of compounds identified as potent inhibitors of Janus kinases (JAKs). Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data for the specific parent compound this compound, this guide will focus on the selectivity of its derivatives, particularly against the JAK family of kinases. The performance of these derivatives will be benchmarked against other well-characterized clinical-stage JAK inhibitors to provide a clear context for their selectivity and potential therapeutic applications.
Executive Summary
Derivatives of this compound have emerged as potent inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway that is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1] This guide presents a comparative selectivity profile of a representative this compound derivative against a panel of JAK kinases, alongside a comparison with established JAK inhibitors such as Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib. The data highlights the distinct selectivity patterns of these inhibitors, which can inform the strategic design and development of next-generation kinase-targeted therapies.
Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative this compound derivative and several clinical JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Kinase Target | Representative this compound Derivative IC50 (nM) | Ruxolitinib IC50 (nM) | Fedratinib IC50 (nM) | Momelotinib IC50 (nM) | Pacritinib IC50 (nM) |
| JAK1 | Data not publicly available | 2.8 | 3 | 11 | 19 |
| JAK2 | Potent (sub-nanomolar to low nanomolar)[1] | 3.3 | 3 | 19 | 23 |
| JAK3 | >30-fold selectivity over JAK2[1] | 428 | 330 | 160 | 14 |
| TYK2 | Data not publicly available | 19 | 35 | 170 | 520 |
Note: The IC50 values for the comparator agents are compiled from various sources and assay conditions may differ. The data for the this compound derivative is based on published findings indicating high potency and selectivity for JAK2.[1]
Experimental Protocols
The determination of kinase inhibition potency and selectivity is commonly performed using in vitro biochemical assays. A widely accepted method is the luminescence-based kinase assay, which measures the amount of ATP consumed during the kinase reaction.
Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescent signal indicates greater inhibition.
Materials:
-
Kinase of interest (e.g., JAK2)
-
Substrate peptide
-
Test compounds (e.g., this compound derivative)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent, typically DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a vehicle control (DMSO) for 100% kinase activity and a no-kinase control for background luminescence.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the luminescent kinase assay reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
The JAK-STAT signaling pathway is a critical pathway for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[2][3][4][5][6] The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by this compound derivatives.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the workflow for determining the in vitro kinase inhibition profile of a test compound.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
References
- 1. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
Comparison Guide: Validating the Therapeutic Potential of 4-(2-Furyl)pyrimidin-2-amine Using Patient-Derived Xenografts
Introduction
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, recognized for its role in the development of potent anticancer agents, particularly as protein kinase inhibitors.[1] These compounds often function by mimicking the purine scaffold of ATP, enabling them to target the kinase domains of enzymes that are frequently deregulated in cancer.[2] Within this class, 4-(2-Furyl)pyrimidin-2-amine has been identified as a novel and potent inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[3] Aberrant JAK-STAT signaling is a critical driver in various malignancies, making its inhibition a promising therapeutic strategy.[3]
This guide provides a comprehensive framework for validating the therapeutic potential of this compound using patient-derived xenograft (PDX) models. PDX models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are increasingly favored in preclinical research.[4][5] They preserve the cellular and molecular heterogeneity of the original human tumor more faithfully than traditional cell-line-derived xenografts, offering a more predictive platform for evaluating drug efficacy.[6][7] Here, we compare the potential profile of this compound against an established JAK inhibitor, Ruxolitinib, and provide detailed protocols and workflows for its preclinical validation in PDX models.
Comparative Analysis of Kinase Inhibitors
For a novel compound to advance, its performance must be benchmarked against existing standards. The following table compares this compound with the FDA-approved JAK1/JAK2 inhibitor, Ruxolitinib, based on publicly available data for derivatives and established agents.
| Feature | This compound Derivative | Ruxolitinib (Alternative) |
| Target | Janus Kinase 2 (JAK2) | Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) |
| Mechanism of Action | ATP-competitive inhibition of the JAK2 kinase domain, blocking downstream phosphorylation of STAT proteins. | ATP-competitive inhibition of JAK1 and JAK2 kinase domains, preventing the signaling of various cytokines and growth factors. |
| Reported IC50 | A derivative showed an IC50 of 0.7 nM for JAK2.[3] | 3.3 nM (JAK1), 2.8 nM (JAK2) |
| Indications | Investigational (Oncology, Immune-Inflammatory Diseases).[3] | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease |
| PDX Efficacy | Hypothetical Data for Validation | Has demonstrated efficacy in PDX models of various hematological and solid tumors. |
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway. Upon cytokine binding, receptor dimerization brings two JAK2 molecules into proximity, allowing them to trans-phosphorylate and activate each other. Activated JAK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and inflammation. Both this compound and Ruxolitinib inhibit the kinase activity of JAK2, thereby blocking this entire downstream cascade.
Experimental Workflow for PDX-Based Validation
A rigorous and standardized workflow is essential for generating reliable preclinical data. The diagram below outlines the key steps, from tumor acquisition to data analysis, for a comparative efficacy study in PDX models.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of results.
1. PDX Model Establishment and Expansion
-
Tumor Acquisition: Fresh tumor tissue, not required for clinical diagnosis, is obtained from consenting patients under IRB-approved protocols. Tissue should be placed in sterile media (e.g., DMEM with antibiotics) on ice and processed within 6 hours.
-
Implantation: Anesthetize 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG). Surgically implant a small tumor fragment (~3x3x3 mm) subcutaneously in the flank. Suture the incision site.
-
Monitoring (P0 Generation): Monitor mice twice weekly for tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: When a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse and aseptically harvest the tumor. Remove any necrotic tissue and divide the tumor into fragments for implantation into a new cohort of mice (P1 generation) to expand the model. This process is typically repeated to generation P2 or P3 for establishing a stable line.[8]
2. Comparative In Vivo Efficacy Study
-
Animal Selection: Use mice from the P2 or P3 passage bearing tumors of 150-250 mm³.
-
Randomization: Randomly assign mice to treatment groups (n=8-10 per group) to ensure the average tumor volume is similar across all groups at the start of the study.
-
Compound Preparation:
-
This compound: Formulate in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water) at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Ruxolitinib: Prepare in the same vehicle at its established effective dose.
-
Vehicle Control: Administer the formulation vehicle alone.
-
-
Drug Administration: Administer compounds orally (p.o.) or via intraperitoneal (i.p.) injection once or twice daily for a period of 21-28 days.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 2,000 mm³) or at the end of the treatment period.
3. Pharmacodynamic (PD) and Biomarker Analysis
-
Sample Collection: At the study endpoint (or at specific time points post-dose in a satellite group), collect tumors and plasma from a subset of mice.
-
Target Engagement Analysis: Flash-freeze tumor samples for subsequent analysis. Prepare tumor lysates for Western blotting to measure the levels of total STAT3 and phosphorylated STAT3 (p-STAT3). A reduction in the p-STAT3/STAT3 ratio in treated groups relative to the vehicle control indicates successful target engagement.
-
Histology: Fix tumor samples in formalin and embed in paraffin for Immunohistochemistry (IHC) to visualize markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3), as well as p-STAT3 levels within the tumor tissue.
Illustrative Data Presentation
The following table presents hypothetical but realistic data from a 21-day PDX study, demonstrating how results can be structured for clear comparison.
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5% |
| This compound | 30 | 830 ± 150 | 55.1% | -1.8% |
| This compound | 100 | 415 ± 95 | 77.6% | -4.5% |
| Ruxolitinib | 50 | 560 ± 110 | 69.7% | -3.2% |
TGI is calculated as: [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
The validation of this compound as a therapeutic candidate requires a rigorous preclinical evaluation. Its identification as a potent JAK2 inhibitor provides a strong mechanistic rationale for its development in oncology.[3] The use of patient-derived xenograft models offers a superior platform for assessing in vivo efficacy due to their ability to better reflect the complex biology of human cancers.[4][5] The workflows, protocols, and comparative frameworks outlined in this guide provide a clear path for objectively evaluating the therapeutic potential of this promising compound. A successful outcome in PDX studies, demonstrating significant tumor growth inhibition with an acceptable toxicity profile compared to established alternatives, would provide a strong justification for its advancement into clinical development.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenografts as in vivo models for research in urological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of Patient-Derived Xenografts from Fine Needle Aspirates or Core Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-(2-Furyl)pyrimidin-2-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-Furyl)pyrimidin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar aminopyrimidine and furan-containing compounds. A precautionary approach is essential to ensure personnel safety and environmental protection.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The required protective gear is summarized in the table below.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. A face shield provides an additional layer of protection.[1][3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coat | Prevents direct skin contact.[3] Gloves should be inspected for tears or contamination before and during use and changed frequently. The lab coat should be fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) | Necessary when handling the powder form to avoid the inhalation of dust particles.[3] All handling of the solid compound should be performed in a well-ventilated area or a certified chemical fume hood.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
-
Engineering Controls and Preparation:
-
All work should be conducted in a well-ventilated laboratory. For procedures with a risk of aerosol generation (e.g., weighing, preparing solutions), a certified chemical fume hood is mandatory.[1][3]
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
-
Handling and Solution Preparation:
-
Before handling, don all required PPE as detailed in the table above.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside a chemical fume hood.[3]
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container.
-
Clearly label all containers with the compound name, concentration, solvent, date, and your initials.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal:
-
All waste containing this compound, whether in solid or liquid form, must be treated as hazardous chemical waste.
-
Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[4]
-
Collect all waste in a designated, properly labeled hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
